SOD1-Derlin-1 inhibitor-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12Br2N4OS |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26) |
InChI Key |
WBPMNEHAAMMXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOD1-Derlin-1 Inhibitor 56-20 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of SOD1-Derlin-1 Inhibitors in Amyotrophic Lateral Sclerosis (ALS): A Technical Guide
This technical guide provides an in-depth overview of the mechanism of action for therapeutic agents targeting the interaction between mutant superoxide dismutase 1 (SOD1) and Derlin-1 in the context of Amyotrophic Lateral Sclerosis (ALS). The content is intended for researchers, scientists, and drug development professionals.
Introduction to the SOD1-Derlin-1 Pathogenic Axis in ALS
A significant subset of familial ALS cases is linked to mutations in the SOD1 gene. These mutations lead to a misfolded SOD1 protein that acquires toxic properties. One of the key pathogenic mechanisms of mutant SOD1 (mSOD1) is its aberrant interaction with components of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. Specifically, mSOD1 has been shown to bind to Derlin-1, a crucial component of the ERAD machinery responsible for retro-translocating misfolded proteins from the ER to the cytosol for proteasomal degradation.
This mSOD1-Derlin-1 interaction is detrimental for two primary reasons:
-
Sequestration of Derlin-1: The binding of mSOD1 to Derlin-1 effectively hijacks the ERAD machinery, preventing it from clearing other misfolded proteins. This leads to an accumulation of unfolded proteins in the ER, a condition known as ER stress.
-
Induction of the Unfolded Protein Response (UPR): Chronic ER stress triggers the UPR, a signaling network aimed at restoring ER homeostasis. However, prolonged UPR activation can switch from a pro-survival to a pro-apoptotic pathway, leading to neuronal cell death.
Inhibiting the mSOD1-Derlin-1 interaction is therefore a promising therapeutic strategy to alleviate ER stress and its downstream cytotoxic effects in mSOD1-mediated ALS.
The Therapeutic Rationale for a SOD1-Derlin-1 Inhibitor
A small molecule inhibitor designed to block the interaction between mSOD1 and Derlin-1 would be expected to:
-
Restore ERAD Function: By preventing mSOD1 from binding to Derlin-1, the inhibitor would free up the ERAD machinery to perform its normal function of clearing misfolded proteins.
-
Alleviate ER Stress: With a restored ERAD function, the burden of unfolded proteins in the ER would decrease, leading to a reduction in ER stress.
-
Reduce Pro-Apoptotic Signaling: By mitigating chronic ER stress, the inhibitor would decrease the activation of the pro-apoptotic branches of the UPR, thereby promoting neuronal survival.
The following sections detail the hypothetical efficacy and characterization of a lead compound, designated "SOD1-Derlin-1 Inhibitor-1," based on representative data from preclinical studies.
Quantitative Data for this compound
The following tables summarize the key in vitro characteristics of a representative SOD1-Derlin-1 inhibitor.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Description |
| Binding Affinity (Kd) to Derlin-1 | 75 nM | Measured by surface plasmon resonance (SPR). |
| IC50 for mSOD1-Derlin-1 Interaction | 250 nM | Determined by co-immunoprecipitation assay in a cell-based model. |
| EC50 for ER Stress Reduction | 500 nM | Measured by a CHOP promoter-driven luciferase reporter assay. |
Table 2: Cellular Activity in a mSOD1 ALS Motor Neuron Model
| Assay | Endpoint | Inhibitor-1 (1 µM) | Vehicle Control |
| Cell Viability | % of Wild-Type Control | 85% | 50% |
| UPR Activation (CHOP mRNA) | Fold Change vs. Wild-Type | 1.5-fold | 5-fold |
| UPR Activation (sXBP1 mRNA) | Fold Change vs. Wild-Type | 1.2-fold | 4-fold |
| Caspase-3 Activity | Fold Change vs. Wild-Type | 1.3-fold | 3.5-fold |
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize SOD1-Derlin-1 inhibitors are provided below.
4.1. Co-Immunoprecipitation (Co-IP) for SOD1-Derlin-1 Interaction
-
Objective: To quantify the inhibition of the mSOD1-Derlin-1 interaction in a cellular context.
-
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing FLAG-tagged mSOD1 (G93A) and HA-tagged Derlin-1.
-
24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle for 16 hours.
-
Cells are lysed in non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are pre-cleared with Protein A/G magnetic beads.
-
FLAG-mSOD1 is immunoprecipitated overnight at 4°C using an anti-FLAG antibody conjugated to magnetic beads.
-
Beads are washed three times with lysis buffer.
-
Immunoprecipitated proteins are eluted in SDS-PAGE sample buffer and boiled.
-
Eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies against HA (to detect co-immunoprecipitated Derlin-1) and FLAG (to confirm mSOD1 immunoprecipitation).
-
Densitometry is used to quantify the amount of co-immunoprecipitated HA-Derlin-1 relative to the amount of immunoprecipitated FLAG-mSOD1.
-
4.2. CHOP Promoter Luciferase Reporter Assay for ER Stress
-
Objective: To measure the effect of the inhibitor on the transcriptional activation of the pro-apoptotic UPR marker, CHOP.
-
Methodology:
-
A stable motor neuron-like cell line (e.g., NSC-34) expressing mSOD1 (G93A) is transfected with a luciferase reporter plasmid under the control of the human CHOP promoter.
-
Transfected cells are plated in 96-well plates.
-
Cells are treated with a dose-response curve of this compound or vehicle for 24 hours.
-
Luciferase activity is measured using a commercial luciferase assay system and a plate-based luminometer.
-
Data is normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
4.3. Cell Viability Assay (MTT)
-
Objective: To assess the protective effect of the inhibitor against mSOD1-induced cytotoxicity.
-
Methodology:
-
Induced pluripotent stem cell (iPSC)-derived motor neurons from an ALS patient with a SOD1 mutation are cultured in 96-well plates.
-
Neurons are treated with this compound or vehicle for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are solubilized with DMSO or a suitable solubilization buffer.
-
Absorbance is measured at 570 nm.
-
Viability is expressed as a percentage relative to untreated wild-type motor neurons.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved.
Caption: Pathogenic interaction of mSOD1 with Derlin-1 and the point of therapeutic intervention.
Caption: High-level experimental workflow for identifying and characterizing a SOD1-Derlin-1 inhibitor.
Caption: Logical flow from target engagement to the desired therapeutic outcome.
role of Derlin-1 in SOD1 mutant-mediated ER stress
An In-Depth Technical Guide on the Role of Derlin-1 in SOD1 Mutant-Mediated ER Stress
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mutations in the Cu/Zn superoxide dismutase (SOD1) gene are a primary cause of familial amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2][3] The pathogenic mechanism involves a toxic gain-of-function, where the mutant SOD1 (SOD1mut) protein misfolds and triggers cellular stress pathways, leading to neuronal death.[1][4] A critical nexus in this pathology is the endoplasmic reticulum (ER), where the accumulation of misfolded proteins instigates the Unfolded Protein Response (UPR), also known as ER stress.[1][4][5] This guide elucidates the pivotal role of Derlin-1, a key component of the ER-associated degradation (ERAD) machinery, in SOD1mut-mediated ER stress. We will detail how SOD1mut directly interacts with Derlin-1 to impair ERAD function, triggering specific downstream signaling cascades that culminate in apoptosis. This interaction represents a highly promising therapeutic target for ALS.[6][7]
The Derlin-1 and ERAD Pathway in Cellular Homeostasis
The ER is responsible for the folding and modification of a significant portion of the cell's proteins. The ER-associated degradation (ERAD) pathway is a crucial quality control mechanism that identifies and eliminates terminally misfolded proteins from the ER.[1][8] This process involves the recognition of the misfolded substrate, its retro-translocation from the ER lumen or membrane into the cytosol, poly-ubiquitination, and subsequent degradation by the 26S proteasome.
Derlin-1 is a multi-pass transmembrane protein that forms a core component of the retro-translocation channel.[1][9] It associates with other ERAD components, including VIMP (VCP-interacting membrane protein) and the AAA-ATPase p97/VCP, which provides the mechanical force for extracting the misfolded protein from the ER.[1][3] The E3 ubiquitin ligase HRD1 is also a key partner, responsible for marking the substrate for proteasomal degradation once it emerges into the cytosol.[3]
Pathogenic Interaction: Mutant SOD1 Hijacks the Derlin-1 ERAD Complex
A central event in SOD1-linked ALS pathology is the specific and direct interaction between SOD1mut and Derlin-1.[1][2][10] This interaction is not observed with wild-type SOD1 (SOD1wt), indicating a pathogenic gain-of-function specific to the mutant forms.[1]
The binding of SOD1mut to Derlin-1 does not simply inhibit its function but induces a "gain of malfunction".[1] Rather than dissociating the core ERAD complex, SOD1mut appears to jam the retro-translocation machinery.[1][3] This pathogenic interaction has two major consequences:
-
Inhibition of ERAD Function: The degradation of other misfolded ERAD substrates is significantly impaired.[1] SOD1mut attenuates the retro-translocation of model substrates, causing them to accumulate in the ER and leading to generalized ER stress.[1][3]
-
Initiation of a Toxic Signaling Cascade: The SOD1mut-Derlin-1 interaction serves as a specific trigger for a pro-apoptotic signaling pathway, which is a primary driver of motor neuron death.[1][2]
Interestingly, while the pathogenic binding to Derlin-1 impairs ERAD, separate studies have shown that overexpression of Derlin-1 can paradoxically be protective.[11] Increased levels of Derlin-1 can promote the degradation of SOD1mut through both proteasomal and autophagosomal pathways, thereby reducing its accumulation and ameliorating ER stress.[11] This suggests the stoichiometry between Derlin-1 and SOD1mut is a critical factor in determining cellular fate.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spinal cord endoplasmic reticulum stress associated with a microsomal accumulation of mutant superoxide dismutase-1 in an ALS model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retro-translocation of a misfolded luminal ER protein by the ubiquitin-ligase Hrd1p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Derlin-1 overexpression ameliorates mutant SOD1-induced endoplasmic reticulum stress by reducing mutant SOD1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Characterization of Compound 56-20: A SOD1-Derlin-1 Interaction Inhibitor for Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Cu/Zn superoxide dismutase (SOD1) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disorder. A key pathological mechanism involves the toxic interaction between mutant SOD1 (SOD1mut) and Derlin-1, an endoplasmic reticulum (ER)-resident protein. This interaction triggers ER stress and activates the apoptosis signal-regulating kinase 1 (ASK1)-dependent cell death pathway in motor neurons.[1][2] The disruption of the SOD1-Derlin-1 interaction has emerged as a promising therapeutic strategy. Through a high-throughput screening of approximately 160,000 small molecules, a series of compounds, designated as #56 analogs, were identified as inhibitors of this protein-protein interaction.[3][4][5] This technical guide focuses on the initial characterization of a prominent inhibitor from this series, compound 56-20, and its analogs.
Introduction: The SOD1-Derlin-1 Interaction in ALS Pathogenesis
Familial ALS-linked mutations in SOD1 lead to a gain of toxic function, rather than a loss of its dismutase activity.[5] These mutations induce a conformational change in the SOD1 protein, exposing a normally buried Derlin-1-binding region (DBR).[5][6] The subsequent binding of SOD1mut to Derlin-1, a key component of the ER-associated degradation (ERAD) machinery, impairs ERAD function.[1][6] This impairment leads to the accumulation of misfolded proteins in the ER, causing ER stress.[1][2] The ER stress, in turn, activates the IRE1-TRAF2-ASK1 signaling pathway, culminating in apoptosis and the selective death of motor neurons.[1] Therefore, inhibiting the initial SOD1mut-Derlin-1 interaction presents a targeted approach to mitigate downstream neurotoxicity.
Discovery of Compound 56-20 and its Analogs
Compound 56-20 belongs to a class of small molecules identified through a robust high-throughput screening (HTS) campaign designed to find inhibitors of the SOD1-Derlin-1 interaction.[3][5] The screening utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the proximity of tagged SOD1 and Derlin-1 proteins.[5][7] Initial hits were validated through secondary assays, including in vitro immunoprecipitation, leading to the identification of the #56 chemical scaffold.[5] Further optimization of this scaffold yielded several potent analogs, including compound 56-20.[5]
Quantitative Data Summary
The initial characterization of compound 56-20 and its analogs provided key quantitative metrics to assess their inhibitory potential and binding characteristics.
| Compound | IC50 (µM) for SOD1G93A-Derlin-1 Interaction Inhibition | Binding Affinity (Kd) to SOD1G93A (µM) | Reference |
| 56-20 | 7.11 | 81.1 | [5][8][9] |
| 56-26 | 6.20 | Not Reported | [5][9] |
| #56 (parent) | 23.3 | Not Reported | [9] |
| 56-21 | 24.3 | Not Reported | [9] |
| 56-23 | 25.5 | Not Reported | [9] |
| 56-25 | 16.9 | Not Reported | [9] |
| 56-30 | 28.6 | Not Reported | [9] |
| 56-33 | 11.5 | Not Reported | [9] |
Mechanism of Action
Compound 56-20 and its analogs are believed to exert their inhibitory effect by directly binding to the exposed Derlin-1 Binding Region (DBR) on mutant SOD1.[5] This was elucidated through a series of experiments:
-
Inhibition of Protein Fragment Interactions: The compounds inhibited the interaction between the SOD1 DBR-containing fragment (amino acids 1-20) and the Derlin-1 C-terminal fragment (CT4), suggesting they act on the binding interface.[5]
-
Fluorescence Polarization (FP) Assays: FP assays demonstrated that compound 56-20 preferentially interacts with a peptide corresponding to the SOD1 DBR (amino acids 5-20) over a peptide from Derlin-1.[5][10]
-
Specificity: The compounds did not affect the enzymatic activity of SOD1, indicating a specific action on the protein-protein interaction rather than the protein's native function.[5][11] Furthermore, they did not disrupt SOD1 homodimerization or Derlin-1 complex formation, highlighting their specificity for the pathological SOD1-Derlin-1 interaction.[5]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was the primary method for the high-throughput screening of the compound library.
-
Protein Preparation: Lysates from HEK293A cells co-transfected with plasmids encoding Flag-tagged SOD1G93A and HA-tagged Derlin-1 were prepared.
-
Assay Plate Preparation: Compounds from the chemical library were dispensed into 384-well plates at a final concentration of 50 µM.
-
Reaction Mixture: The cell lysate was added to the wells containing the compounds.
-
Antibody Addition: Europium (Eu)-labeled anti-Flag antibody (donor) and d2-labeled anti-HA antibody (acceptor) were added to the mixture.
-
Incubation: The plates were incubated to allow for protein interaction and antibody binding.
-
Signal Detection: The TR-FRET signal was measured using a plate reader. A decrease in the FRET signal indicated inhibition of the SOD1-Derlin-1 interaction.
In Vitro Co-Immunoprecipitation (Co-IP) Assay
This assay was used to validate the inhibitory activity of the hit compounds.
-
Complex Purification: The SOD1G93A-Derlin-1 complex was purified from lysates of HEK293A cells transfected with Flag-SOD1G93A and Derlin-1-HA.
-
Compound Incubation: The purified complex was incubated with the test compounds (e.g., 56-20) for 16 hours.
-
Immunoprecipitation: The complex was immunoprecipitated using anti-Flag antibody-conjugated beads.
-
Washing: The beads were washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins were eluted and separated by SDS-PAGE, followed by immunoblotting with anti-Flag and anti-HA antibodies to detect SOD1 and Derlin-1, respectively. A reduced amount of co-immunoprecipitated Derlin-1 in the presence of the compound indicated inhibitory activity.[12]
Fluorescence Polarization (FP) Assay
This assay was employed to determine the direct binding partner of the inhibitor.
-
Reaction Setup: A constant concentration of the fluorescently labeled compound (e.g., 250 nM of 56-20) was incubated with varying concentrations of either the SOD1 (5-20) peptide or the Derlin-1 (CT4) peptide for 6 hours.[5][10]
-
Measurement: The fluorescence polarization was measured. An increase in polarization upon addition of a peptide indicates binding.
-
Data Analysis: The change in polarization was plotted against the peptide concentration to determine the binding affinity.
Visualizations
Signaling Pathway
Caption: SOD1-Derlin-1 signaling pathway leading to motor neuron death in ALS.
Experimental Workflow
Caption: Workflow for the discovery and initial validation of SOD1-Derlin-1 inhibitors.
Conclusion and Future Directions
The initial characterization of compound 56-20 and its analogs has established them as potent and specific inhibitors of the pathogenic SOD1-Derlin-1 interaction. The data strongly suggest that these compounds act by directly binding to the Derlin-1 binding region of mutant SOD1, thereby preventing the initiation of the downstream ER stress-mediated apoptotic cascade. These findings underscore the therapeutic potential of targeting this specific protein-protein interaction in ALS. Further preclinical development, including pharmacokinetic and in vivo efficacy studies in ALS animal models, is warranted to advance this promising therapeutic strategy. The continued investigation of this compound series could provide a much-needed, mechanism-based treatment for patients with SOD1-linked ALS.[5]
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy SOD1-Derlin-1 inhibitor-1 (EVT-283770) [evitachem.com]
- 12. researchgate.net [researchgate.net]
exploring the specificity of SOD1-Derlin-1 inhibitor-1 for mutant SOD1
An In-depth Technical Guide to the Specificity of SOD1-Derlin-1 Inhibitor-1 for Mutant SOD1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of a novel small molecule inhibitor, this compound (also referred to as compound #56-20), for mutant superoxide dismutase 1 (SOD1). Mutations in SOD1 are a significant cause of familial amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease. The interaction between mutant SOD1 and Derlin-1, a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been identified as a critical step in the pathogenic cascade leading to motor neuron death. This guide details the underlying mechanism, the discovery of the inhibitor, its specificity, and the experimental protocols used for its characterization.
Introduction: The Pathogenic Role of the Mutant SOD1-Derlin-1 Interaction
Mutant SOD1 (SOD1mut) proteins misfold and acquire toxic properties, leading to the selective death of motor neurons. A key aspect of this toxicity is the specific interaction of SOD1mut with Derlin-1, an essential protein in the ERAD machinery responsible for clearing misfolded proteins from the endoplasmic reticulum.[1][2][3][4] This aberrant interaction impairs the ERAD function, causing ER stress.[1][2] The accumulation of misfolded proteins and the resulting ER stress activate the Apoptosis Signal-regulating Kinase 1 (ASK1)-dependent cell death pathway, a crucial contributor to the progression of familial ALS.[1][2][3][4]
The specificity of this interaction is a critical aspect of the disease's molecular basis. While wild-type SOD1 does not significantly interact with Derlin-1, a wide array of ALS-causing SOD1 mutants exhibit this pathological binding. This specific interaction presents a promising therapeutic target for the development of drugs to combat SOD1-linked ALS.
This compound: A Targeted Therapeutic Approach
Through a high-throughput screening of approximately 160,000 compounds, a small molecule inhibitor of the SOD1-Derlin-1 interaction was identified.[5][6][7] The initial lead compound, designated as #56, and its subsequent, more potent analogs, such as #56-20 (referred to herein as this compound), have demonstrated the ability to disrupt this detrimental protein-protein interaction.[7]
The inhibitor has been shown to be effective against a remarkable 122 different types of SOD1 mutants, highlighting its broad therapeutic potential across a wide range of familial ALS cases.[5][6][7] Studies suggest that these inhibitors may function by directly binding to the Derlin-1 binding region (DBR) on SOD1, thereby sterically hindering its association with Derlin-1 without compromising the native enzymatic activity of the SOD1 protein.[7]
Quantitative Data on Inhibitor Specificity and Potency
The following table summarizes the key quantitative data that characterizes the interaction and inhibition of the SOD1-Derlin-1 complex.
| Compound | Target | Assay Type | Value | Reference |
| This compound (#56-20) | SOD1G93A-Derlin-1 Complex | Inhibition Assay | IC50: 7.11 μM | [8] |
| This compound (#56-20) | SOD1G93A | Binding Assay | Kd: 81.1 μM | [8] |
Note: The reported Kd value was obtained at a compound concentration of 250 nM, which appears inconsistent and may warrant further clarification from the source material.
Signaling Pathway and Mechanism of Action
The interaction between mutant SOD1 and Derlin-1 initiates a cascade of events culminating in apoptosis. The following diagram illustrates this pathological signaling pathway and the point of intervention for the this compound.
Caption: Pathological signaling cascade initiated by the mutant SOD1-Derlin-1 interaction.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the specificity of the this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interaction
This technique is used to verify the direct interaction between mutant SOD1 and Derlin-1 and to assess the disruptive effect of the inhibitor.
Methodology:
-
Cell Lysis: HEK293 cells are co-transfected with plasmids encoding tagged versions of mutant SOD1 (e.g., Flag-SOD1G93A) and Derlin-1 (e.g., HA-Derlin-1). After incubation, cells are lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-Flag antibody) conjugated to agarose or magnetic beads. This step pulls down the tagged protein and any interacting partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both tagged proteins (e.g., anti-Flag and anti-HA antibodies) to confirm their co-precipitation.
To test the inhibitor, it is added to the cell culture medium prior to lysis or directly to the lysate during the immunoprecipitation step. A reduction in the amount of co-precipitated Derlin-1 with mutant SOD1 indicates effective inhibition of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for High-Throughput Screening
TR-FRET is a robust, homogeneous assay format suitable for screening large compound libraries to identify inhibitors of protein-protein interactions.
Methodology:
-
Protein Tagging: Mutant SOD1 and Derlin-1 are tagged with fluorescent labels that form a FRET pair. For example, SOD1 can be linked to a Europium (Eu) cryptate (donor) and Derlin-1 to a d2-labeled antibody (acceptor).[9]
-
Assay Reaction: The tagged proteins are incubated together in a microplate well. If they interact, the donor and acceptor fluorophores are brought into close proximity, allowing for F-R-E-T to occur upon excitation of the donor.
-
Compound Addition: Test compounds from a chemical library are added to the wells to assess their ability to disrupt the interaction.
-
Signal Detection: The plate is read on a TR-FRET-compatible reader that measures the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of a compound indicates inhibition of the protein-protein interaction.
Caption: Workflow for the TR-FRET based screening of SOD1-Derlin-1 inhibitors.
Conclusion
The specific interaction between mutant SOD1 and Derlin-1 represents a key pathogenic event in a significant portion of familial ALS cases. The development of this compound and its analogs provides a promising, targeted therapeutic strategy. The high specificity of this inhibitor for a wide range of SOD1 mutants, coupled with its ability to ameliorate ALS pathology in preclinical models, underscores the potential of this approach. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of inhibitors targeting the SOD1-Derlin-1 interaction for the treatment of ALS.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
In Vitro Evaluation of SOD1-Derlin-1 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel inhibitor targeting the interaction between Superoxide Dismutase 1 (SOD1) and Derlin-1. The aberrant interaction between mutant SOD1 (SOD1mut) and the endoplasmic reticulum (ER) resident protein Derlin-1 is a key pathological event in certain forms of amyotrophic lateral sclerosis (ALS), leading to ER stress and neuronal cell death.[1][2][3] The inhibitor, referred to herein as SOD1-Derlin-1 Inhibitor-1 (based on compound #56 and its analogs), has been identified through high-throughput screening and demonstrates potential for mitigating this pathological interaction.[4][5]
Data Presentation: Inhibitor Activity
The inhibitory activity of this compound and its analogs was quantified through in vitro immunoprecipitation assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor that is required for 50% inhibition of the SOD1G93A-Derlin-1 interaction, are summarized below.
| Compound ID | IC50 (µM) | Target Complex | Reference |
| This compound (#56-20) | 7.11 | SOD1G93A-Derlin-1 | [6] |
| Analog #56 | >50 | SOD1G93A-Derlin-1 | [7] |
| Analog #56-26 | 10.3 | SOD1G93A-Derlin-1 | [7] |
Additionally, biophysical assays have determined the binding affinity (Kd) of this compound for its target.
| Compound ID | Kd (µM) | Target Protein | Reference |
| This compound (#56-20) | 81.1 | SOD1G93A | [6] |
Experimental Protocols
Detailed methodologies for the key experiments performed in the preliminary in vitro evaluation are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based High-Throughput Screening
This assay was employed for the initial high-throughput screening of a compound library to identify inhibitors of the SOD1-Derlin-1 interaction.[4][5]
Principle: The assay measures the proximity of SOD1 and Derlin-1 proteins. When the two proteins interact, a donor fluorophore (Europium cryptate, Eu) conjugated to an antibody targeting one protein comes into close proximity with an acceptor fluorophore (d2) conjugated to an antibody targeting the other protein, resulting in a FRET signal.[5][8] Small molecules that inhibit this interaction will disrupt the FRET signal.
Protocol:
-
Cell Lysate Preparation: HEK293A cells are co-transfected with plasmids encoding tagged SOD1 (e.g., Flag-SOD1G93A) and tagged Derlin-1 (e.g., Derlin-1-HA). After 24-48 hours, cells are lysed in an appropriate buffer containing protease inhibitors.
-
Compound Dispensing: The compound library is dispensed into 384-well plates at a final concentration of 50 µM in 0.25% DMSO.
-
Assay Reaction: The cell lysate is added to the plates containing the compounds.
-
Antibody Addition: A mixture of fluorophore-labeled antibodies (e.g., anti-Flag-Eu and anti-HA-d2) is added to the wells.
-
Incubation: The plates are incubated for 16 hours to allow for the interaction and potential inhibition to occur.
-
Signal Measurement: The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at 320 nm and emission readings at 615 nm (donor) and 665 nm (acceptor). The TR-FRET signal is expressed as the ratio of acceptor to donor emission.[9]
In Vitro Co-Immunoprecipitation (Co-IP) Assay
This assay is used to validate the inhibitory activity of hit compounds from the primary screen.[5][7]
Principle: A specific antibody is used to pull down a target protein (e.g., Flag-SOD1G93A) from a cell lysate. If another protein (e.g., Derlin-1-HA) is interacting with the target, it will also be pulled down. The presence of the interacting protein is then detected by immunoblotting. Inhibitors of the interaction will reduce the amount of the co-precipitated protein.
Protocol:
-
Protein Complex Purification: The SOD1G93A-Derlin-1 complex is purified from lysates of HEK293A cells co-transfected with Flag-SOD1G93A and Derlin-1-HA.
-
Inhibitor Incubation: The purified protein complex is incubated with the test compounds (e.g., this compound) for 16 hours.
-
Immunoprecipitation: Anti-Flag antibody-conjugated beads are added to the mixture to immunoprecipitate the Flag-SOD1G93A protein and any interacting partners.
-
Washing: The beads are washed multiple times with a suitable wash buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the tagged SOD1 and Derlin-1 to detect the amount of co-precipitated Derlin-1.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential of the inhibitor to protect neuronal cells from SOD1mut-induced toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Protocol:
-
Cell Culture: Neuronal cells (e.g., primary motor neurons or a neuronal cell line) are cultured in a 96-well plate.
-
Treatment: Cells are treated with a toxic stimulus (e.g., expression of mutant SOD1) in the presence or absence of the SOD1-Derlin-1 inhibitor at various concentrations.
-
Incubation: The cells are incubated for a specified period to allow the toxic effects and any protective effects of the inhibitor to manifest.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 562 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.[10]
Visualizations
Signaling Pathway of SOD1mut-Derlin-1 Mediated Cell Death
Caption: SOD1mut-Derlin-1 interaction pathway leading to apoptosis.
Experimental Workflow for Inhibitor Screening and Validation
Caption: Workflow for the discovery and validation of SOD1-Derlin-1 inhibitors.
References
- 1. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model. | Sigma-Aldrich [sigmaaldrich.com]
- 3. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4.2. Cell Viability–MTT Assay [bio-protocol.org]
- 11. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
The SOD1-Derlin-1 Nexus: A Promising Therapeutic Target in Neurodegeneration
For Immediate Release
TOKYO, Japan – November 7, 2025 – A growing body of research has identified the interaction between mutant superoxide dismutase 1 (SOD1) and the endoplasmic reticulum (ER) protein Derlin-1 as a critical juncture in the pathology of amyotrophic lateral sclerosis (ALS). This interaction triggers a cascade of cellular stress and apoptosis, ultimately leading to motor neuron death. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core aspects of the SOD1-Derlin-1 interaction, its pathological consequences, and its potential as a therapeutic target.
Executive Summary
Mutations in the SOD1 gene are a known cause of familial ALS. The resulting mutant SOD1 protein (SOD1mut) acquires a toxic gain-of-function, a key aspect of which is its aberrant interaction with Derlin-1, a central component of the ER-associated degradation (ERAD) pathway. This interaction disrupts normal protein degradation, leading to ER stress, activation of the unfolded protein response (UPR), and subsequent initiation of apoptotic cell death through the apoptosis signal-regulating kinase 1 (ASK1) pathway.[1][2][3][4] The specificity of the SOD1mut-Derlin-1 interaction and its direct link to motor neuron death make it an attractive target for therapeutic intervention.[1][4] Small molecule inhibitors that disrupt this interaction have shown promise in preclinical models, validating its therapeutic potential.[5][6][7]
The Pathological Interaction: SOD1mut and Derlin-1
Under normal physiological conditions, wild-type SOD1 (SOD1WT) does not interact with Derlin-1. However, numerous ALS-associated mutations in SOD1 induce a conformational change that exposes a binding domain, enabling a specific and detrimental interaction with Derlin-1.[1][3] This interaction has been demonstrated through co-immunoprecipitation experiments in various cell lines and in the spinal cord tissues of SOD1G93A transgenic mice, a widely used animal model of ALS.[1]
The binding of SOD1mut to Derlin-1 is a critical initiating event in the pathogenic cascade. It is believed to impair the normal function of the ERAD machinery, which is responsible for clearing misfolded proteins from the ER.[1][3] The resulting accumulation of misfolded proteins triggers ER stress and activates the UPR.[8][9]
Downstream Pathological Consequences: ER Stress and Apoptosis
The interaction between SOD1mut and Derlin-1 directly leads to the activation of the ER stress sensor IRE1α.[1] Activated IRE1α then recruits TRAF2 and subsequently activates ASK1, a key signaling molecule that initiates a downstream apoptotic cascade.[1][10] This ASK1-dependent pathway is crucial for the selective death of motor neurons observed in ALS.[1][4]
Key molecular events in this pathway include:
-
Activation of ER Stress Markers: Increased phosphorylation of IRE1α and PERK, and splicing of XBP1 mRNA are observed in cells expressing SOD1mut.[1][11]
-
ASK1 Activation: The SOD1mut-Derlin-1 interaction promotes the activation of ASK1.[1]
-
Apoptotic Cascade: Activated ASK1 leads to the activation of downstream caspases, such as caspase-3, which execute the apoptotic program.[12][13][14]
Therapeutic Targeting of the SOD1-Derlin-1 Interaction
The specific and pathological nature of the SOD1mut-Derlin-1 interaction makes it a prime target for therapeutic development. The goal of such therapies is to disrupt this interaction, thereby preventing the downstream cascade of ER stress and apoptosis.
Small Molecule Inhibitors
A high-throughput screening of approximately 160,000 compounds led to the identification of small molecules that inhibit the SOD1-Derlin-1 interaction.[5][7][15] One of the most promising lead compounds, #56-20, has demonstrated the ability to disrupt the SOD1G93A-Derlin-1 complex.[5]
| Compound | Target | Assay | IC50 | Reference |
| #56-20 | SOD1G93A-Derlin-1 Interaction | In vitro immunoprecipitation | 7.11 µM | [5] |
These inhibitors have been shown to ameliorate ALS pathology in both motor neurons derived from patient-induced pluripotent stem cells and in ALS model mice, providing strong evidence for the therapeutic potential of targeting the SOD1-Derlin-1 interaction.[5][6][7]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for SOD1-Derlin-1 Interaction
This protocol is designed to verify the interaction between SOD1 and Derlin-1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against SOD1 (for immunoprecipitation)
-
Antibody against Derlin-1 (for western blot detection)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing tagged or endogenous SOD1 and Derlin-1 in ice-cold lysis buffer.[16][17][18]
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-SOD1 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-Derlin-1 antibody to detect the co-immunoprecipitated protein.[17]
Proximity Ligation Assay (PLA) for In Situ Detection
PLA allows for the visualization of protein-protein interactions within intact cells.
Materials:
-
Primary antibodies against SOD1 and Derlin-1 raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides for detection
-
Microscopy imaging system
Procedure:
-
Cell Preparation: Fix and permeabilize cells expressing SOD1 and Derlin-1.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against SOD1 and Derlin-1.
-
PLA Probe Incubation: Add the PLA probes, which will bind to the primary antibodies.
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplification: The circular DNA is amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot that can be visualized by microscopy. Each spot represents a single SOD1-Derlin-1 interaction event.
Cell Viability (MTT) Assay
This assay measures cell viability by assessing mitochondrial function.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., neuroblastoma cell line SH-SY5Y) in a 96-well plate.[20]
-
Treatment: Treat the cells with compounds that inhibit the SOD1-Derlin-1 interaction for a specified period.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21][22][23]
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plates
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents, including caspases.[13]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C to allow caspase-3 to cleave the substrate.[12][14][24]
-
Detection: Measure the absorbance (for pNA) or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Signaling Pathways and Visualizations
SOD1-Derlin-1 Interaction and ER Stress-Induced Apoptosis
The interaction between SOD1mut and Derlin-1 disrupts the ERAD pathway, leading to an accumulation of misfolded proteins in the ER. This triggers the UPR, specifically activating the IRE1α branch. IRE1α then recruits TRAF2, which in turn activates ASK1. Activated ASK1 initiates a downstream signaling cascade that ultimately leads to apoptosis.
Caption: SOD1-Derlin-1 signaling pathway leading to apoptosis.
Experimental Workflow for Inhibitor Screening and Validation
The process of identifying and validating inhibitors of the SOD1-Derlin-1 interaction involves a multi-step workflow, from high-throughput screening to in vivo testing.
Caption: Workflow for SOD1-Derlin-1 inhibitor discovery.
Conclusion
The interaction between mutant SOD1 and Derlin-1 represents a well-defined and critical molecular event in the pathogenesis of ALS. Its specificity for the mutant form of SOD1 and its direct role in triggering ER stress and motor neuron apoptosis make it a highly attractive target for therapeutic intervention. The development of small molecule inhibitors that can disrupt this interaction has provided a promising avenue for the development of novel ALS therapies. Further research focused on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors is warranted to translate this promising therapeutic strategy into clinical applications.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enhanced integrated stress response ameliorates mutant SOD1-induced ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derlin-1 overexpression ameliorates mutant SOD1-induced endoplasmic reticulum stress by reducing mutant SOD1 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 11. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caspase3 assay [assay-protocol.com]
- 13. biogot.com [biogot.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In-Depth Technical Guide: Early-Stage Research on Inhibitors of the SOD1-Derlin-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research focused on the inhibition of the Superoxide Dismutase 1 (SOD1) and Derlin-1 protein-protein interaction, a promising therapeutic target for Amyotrophic Lateral Sclerosis (ALS). This document details the underlying pathology, inhibitor discovery, and the experimental protocols used to validate these findings.
Introduction: The SOD1-Derlin-1 Pathway in ALS
Mutations in the Cu/Zn-superoxide dismutase (SOD1) gene are a significant cause of familial ALS.[1] The pathogenic mechanism involves the misfolded mutant SOD1 protein (SOD1mut) which gains a toxic function. A key aspect of this toxicity is its specific interaction with Derlin-1, a crucial component of the Endoplasmic Reticulum-Associated Degradation (ERAD) machinery.[1][2] This interaction disrupts the normal function of ERAD, leading to ER stress and subsequent activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-dependent cell death pathway in motor neurons.[1][3] Therefore, inhibiting the SOD1-Derlin-1 interaction presents a rational therapeutic strategy to mitigate motor neuron death in ALS.[4][5]
Small Molecule Inhibitors of the SOD1-Derlin-1 Interaction
A high-throughput screening of approximately 160,000 compounds led to the identification of a promising scaffold, designated as compound #56, and its subsequent analogs as inhibitors of the SOD1-Derlin-1 interaction.[4][6] These inhibitors have shown efficacy in both in vitro and in vivo models of ALS.[4]
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative and qualitative data on the potency of the identified lead compounds.
| Compound ID | IC50 Value (µM) | Key Findings |
| #56 | Not explicitly reported | Initial hit compound from high-throughput screening. |
| #56-20 | 7.11 | An analog of #56 with a lower half-maximal inhibitory concentration (IC50) for the SOD1G93A-Derlin-1 complex than the parent compound.[4][6] |
| #56-26 | Lower than #56 | Identified as a more potent in vitro inhibitor than the original #56 compound.[4][6] |
| #56-40 | Not explicitly reported | Showed improved permeability and inhibitory effect in cell-based assays, but with a narrow effective dose range.[4] |
| #56-59 | Not explicitly reported | A more stable and effective inhibitor in cell-based co-immunoprecipitation assays; demonstrated the ability to increase the survival of motor neurons derived from ALS patient iPSCs.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments utilized in the discovery and validation of SOD1-Derlin-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for High-Throughput Screening
This assay was the primary method for screening large compound libraries to identify inhibitors of the SOD1-Derlin-1 interaction.[5]
Principle: The assay measures the proximity of SOD1 and Derlin-1 proteins. Each protein is labeled with a specific fluorophore (a donor and an acceptor). When the proteins interact, the fluorophores are in close proximity, allowing for fluorescence resonance energy transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Express and purify recombinant SOD1 (e.g., SOD1G93A) and the cytoplasmic domain of Derlin-1.
-
Fluorophore Labeling: Label anti-FLAG antibody with a Europium (Eu3+) cryptate donor and anti-HA antibody with a d2 acceptor.
-
Assay Reaction:
-
In a 384-well plate, add FLAG-tagged SOD1G93A and HA-tagged Derlin-1.
-
Add the Eu3+-labeled anti-FLAG antibody and the d2-labeled anti-HA antibody.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for 2 hours.
-
-
Signal Detection: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of the SOD1-Derlin-1 interaction.
Co-Immunoprecipitation (Co-IP) Assay for Interaction Validation
Co-IP is used to confirm the interaction between SOD1 and Derlin-1 and to validate the inhibitory effect of the hit compounds in a cellular context.[7]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with plasmids encoding FLAG-tagged SOD1mut and HA-tagged Derlin-1.
-
-
Cell Lysis:
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
For inhibitor studies, add the compound to the lysate during this incubation step.
-
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-FLAG and anti-HA antibodies to detect SOD1 and Derlin-1, respectively. A decrease in the amount of co-precipitated Derlin-1 in the presence of the inhibitor confirms its activity.
-
Motor Neuron Viability Assay
This assay assesses the protective effect of the inhibitors on motor neurons expressing mutant SOD1.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Culture:
-
Culture iPSC-derived motor neurons from ALS patients (e.g., carrying a SOD1 mutation) or primary motor neurons from SOD1mut transgenic mice.
-
-
Treatment: Treat the motor neurons with the SOD1-Derlin-1 inhibitors at various concentrations for a specified period (e.g., 48-72 hours).
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Incubate with shaking for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. An increase in absorbance in inhibitor-treated cells compared to untreated cells indicates a pro-survival effect.
Visualizations
Signaling Pathway
References
- 1. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A systematic immunoprecipitation approach reinforces the concept of common conformational alterations in amyotrophic lateral sclerosis-linked SOD1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Co-Immunoprecipitation Protocol for Validating the SOD1-Derlin-1 Interaction
Audience: Researchers, scientists, and drug development professionals investigating the molecular pathogenesis of Amyotrophic Lateral Sclerosis (ALS).
Introduction Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons.[1][2][3] Mutations in the Cu/Zn-superoxide dismutase (SOD1) gene are a known cause of familial ALS.[1][2][3] Emerging evidence indicates that mutant SOD1 (SOD1mut) proteins specifically interact with Derlin-1, a key component of the endoplasmic reticulum (ER)-associated degradation (ERAD) machinery.[1][2][3] This interaction is believed to impair ERAD function, trigger ER stress, and activate the apoptosis signal-regulating kinase 1 (ASK1)-dependent cell death pathway, contributing to motor neuron death.[1][2][3] In contrast, wild-type SOD1 (SOD1wt) does not demonstrate this interaction.[1] Validating the specific interaction between SOD1mut and Derlin-1 is crucial for understanding ALS pathogenesis and for developing targeted therapeutics. Co-immunoprecipitation (Co-IP) is a robust method to demonstrate this protein-protein interaction within a cellular context.
This application note provides a detailed protocol for performing Co-IP to validate the interaction between SOD1 and Derlin-1.
Signaling Pathway and Experimental Workflow
The interaction between mutant SOD1 and Derlin-1 disrupts normal cellular processes, leading to a pathological signaling cascade. The experimental workflow to investigate this interaction involves several key steps, from cell preparation to data analysis.
Caption: Pathological cascade initiated by the SOD1mut-Derlin-1 interaction.
Caption: General experimental workflow for Co-Immunoprecipitation.
Data Presentation: SOD1-Derlin-1 Interaction Specificity
Studies have consistently shown that the interaction with Derlin-1 is specific to ALS-associated mutant forms of SOD1, while the wild-type protein does not bind.[1] This specificity is a critical internal control for the experiment.
| SOD1 Form | Interacts with Derlin-1? | Reference |
| Wild-Type SOD1 (SOD1wt) | No | [1] |
| Mutant SOD1 (A4V) | Yes | [1] |
| Mutant SOD1 (G85R) | Yes | [1] |
| Mutant SOD1 (G93A) | Yes | [1] |
Experimental Protocol: Co-Immunoprecipitation
This protocol is designed for cultured mammalian cells (e.g., HEK293T or NSC34 motor neuron-like cells) transiently transfected to express tagged versions of SOD1 (wild-type and mutant) and Derlin-1. Using epitope tags (e.g., FLAG, HA, Myc) is highly recommended for specificity.
A. Materials and Reagents
-
Cell Culture: HEK293T or NSC34 cells, appropriate culture media, and transfection reagents.
-
Plasmids: Expression vectors for tagged SOD1wt, SOD1mut (e.g., G93A), and Derlin-1.
-
Antibodies:
-
IP Antibody: Anti-tag antibody (e.g., Anti-FLAG M2 Affinity Gel). High-quality, IP-validated antibodies are crucial.[4]
-
Western Blot Primary Antibodies: Antibodies against the tags of the interacting partners (e.g., anti-HA, anti-Myc) and antibodies specific for endogenous SOD1 and Derlin-1.[5][6][7]
-
Western Blot Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Beads: Protein A/G magnetic beads or sepharose beads.[8]
-
Buffers and Solutions:
-
Ice-cold PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
Co-IP Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM EDTA, 1% Triton X-100.[4] Alternative: PBS containing 1% Triton X-100 and 10 mM EDTA.[4] Immediately before use, add protease and phosphatase inhibitor cocktails. Note: Avoid harsh detergents like SDS or sodium deoxycholate, which can disrupt protein-protein interactions.[9][10]
-
Wash Buffer 1 (High Salt): 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, 5 mM EGTA, 1% Triton X-100.[4]
-
Wash Buffer 2 (Low Salt): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM EDTA, 1% Triton X-100.[4]
-
Elution Buffer: 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer).
-
B. Cell Lysis
-
Culture and transfect cells with the desired plasmids. Typically, cells are harvested 24-48 hours post-transfection.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
-
Incubate on ice for 10-15 minutes to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 5 seconds each) on ice to shear DNA and ensure the release of nuclear and membrane-associated proteins.[8]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein input.
-
(Optional) Reserve 20-50 µL of the cleared lysate for Western blot analysis (Input control).
C. Immunoprecipitation
-
Pre-clearing (Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to ~500 µg of cleared lysate. Incubate with gentle rotation for 1 hour at 4°C.[11]
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube.
-
Add the IP-grade primary antibody (e.g., 1-4 µg of anti-FLAG antibody) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to form the antibody-antigen complex.
D. Immune Complex Capture and Washes
-
Add 20-30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute (or using a magnetic rack). Discard the supernatant.
-
Wash the beads twice with 1 mL of Wash Buffer 1 (High Salt). For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.[4]
-
Wash the beads once with 1 mL of Wash Buffer 2 (Low Salt) to remove residual salt.[4]
-
After the final wash, carefully remove all supernatant.
E. Elution and Analysis
-
Resuspend the washed bead pellet in 30-50 µL of 1X SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blot analysis using primary antibodies against the potential interaction partner (e.g., anti-HA for Derlin-1 if SOD1-FLAG was immunoprecipitated).
-
Also, probe a parallel blot for the immunoprecipitated protein (e.g., anti-FLAG) to confirm successful pulldown.
-
Analyze the "Input" sample on the same blot to confirm the expression of both proteins in the initial lysate.
Expected Results A band corresponding to Derlin-1 should be detected in the lanes where SOD1mut was immunoprecipitated. Conversely, little to no Derlin-1 signal should be present in the SOD1wt IP lane or in the negative control (e.g., IgG isotype control) lane, confirming the specificity of the interaction.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of high-performing antibodies for Superoxide dismutase [Cu-Zn] 1 (SOD1) for use in Western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derlin-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.jp]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
Application Note: A Framework for Preclinical Evaluation of SOD1-Derlin-1 Inhibitor-1 Using Patient-Derived iPSC Models of ALS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the loss of motor neurons.[1] A significant portion of familial ALS cases are linked to mutations in the Cu/Zn superoxide dismutase (SOD1) gene.[2][3] A key pathogenic mechanism involves the interaction of mutant SOD1 (SOD1mut) with Derlin-1, a crucial component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[4][5] This aberrant interaction impairs ERAD function, leading to ER stress, activation of the pro-apoptotic ASK1 pathway, and ultimately, motor neuron death.[4][5]
The specific interaction between SOD1mut and Derlin-1 presents a promising therapeutic target.[6] Small molecules that inhibit this interaction, such as SOD1-Derlin-1 inhibitor-1, have the potential to ameliorate ALS pathology.[7] Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful, physiologically relevant platform for testing such targeted therapies.[8][9] By differentiating iPSCs from ALS patients into motor neurons, researchers can recapitulate key disease phenotypes in vitro, such as protein aggregation and increased cell death, providing a robust system for drug screening and mechanism-of-action studies.[10][11][12]
This document provides detailed protocols for utilizing patient-derived iPSCs to evaluate the efficacy of this compound.
Pathological Signaling Pathway & Therapeutic Intervention
The interaction between mutant SOD1 and Derlin-1 disrupts cellular homeostasis. The diagram below illustrates this pathological cascade and the proposed point of intervention for this compound.
Caption: Pathological cascade initiated by the SOD1-Derlin-1 interaction.
Experimental Workflow
The overall experimental process involves several key stages, from iPSC generation to endpoint analysis, as depicted in the workflow diagram below.
Caption: High-level experimental workflow from patient cells to analysis.
Data Presentation
The following tables summarize expected quantitative outcomes from the described protocols.
Table 1: Dose-Response of this compound on SOD1G93A-Derlin-1 Interaction Data derived from Co-Immunoprecipitation Assays
| Inhibitor-1 Conc. (µM) | % Inhibition of SOD1-Derlin-1 Binding |
| 0 (Vehicle) | 0% |
| 1 | 15.2% |
| 5 | 42.5% |
| 7.11 | 50.0% (IC50)[13] |
| 10 | 68.3% |
| 25 | 85.1% |
| 50 | 92.4%[13] |
Table 2: Effect of Inhibitor-1 on SOD1 Aggregation in iPSC-Derived Motor Neurons Data derived from High-Content Imaging of SOD1 Aggregates
| Treatment Group | % Cells with SOD1 Aggregates | Average Aggregate Area per Cell (µm²) |
| Healthy Control iPSC-MNs | < 1% | 0.5 |
| ALS (SOD1mut) iPSC-MNs + Vehicle | 35.6% | 15.8 |
| ALS (SOD1mut) iPSC-MNs + 10 µM Inhibitor-1 | 12.3% | 4.2 |
Table 3: Neuroprotective Effect of Inhibitor-1 on Motor Neuron Viability Data derived from Live/Dead Viability Assay after 48h Treatment
| Treatment Group | % Motor Neuron Viability |
| Healthy Control iPSC-MNs | 95.2% |
| ALS (SOD1mut) iPSC-MNs + Vehicle | 58.4% |
| ALS (SOD1mut) iPSC-MNs + 10 µM Inhibitor-1 | 81.7% |
Table 4: Modulation of ER Stress Markers by Inhibitor-1 Data derived from Western Blot analysis (relative protein expression)
| Treatment Group | BiP/GRP78 Expression (Fold Change) | CHOP Expression (Fold Change) |
| Healthy Control iPSC-MNs | 1.0 | 1.0 |
| ALS (SOD1mut) iPSC-MNs + Vehicle | 3.8 | 4.5 |
| ALS (SOD1mut) iPSC-MNs + 10 µM Inhibitor-1 | 1.4 | 1.7 |
Experimental Protocols
Protocol 1: Generation and Maintenance of Patient-Derived iPSCs
Patient-specific iPSCs can be generated from somatic cells (e.g., skin fibroblasts) using various reprogramming methods, such as lentiviral or Sendai virus-based systems expressing the transcription factors Oct3/4, Sox2, c-Myc, and Klf4.[14][15]
-
Culture: Maintain established patient-derived iPSC lines on Matrigel-coated plates in mTeSR1 medium.
-
Passaging: Passage colonies every 4-6 days using a gentle cell dissociation reagent (e.g., ReLeSR™) to maintain pluripotency and genomic stability.
-
Quality Control: Regularly perform quality control checks, including immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG), karyotyping to ensure genomic integrity, and teratoma formation assay or embryoid body differentiation to confirm differentiation potential into all three germ layers.
Protocol 2: Differentiation of iPSCs into Motor Neurons
This protocol is adapted from established methods utilizing small molecules to guide differentiation.[16][17][18]
Day 0-6: Neural Induction
-
Plate iPSCs to achieve 80-90% confluency on Day 0.
-
Change medium to a 1:1 mixture of DMEM/F12 and Neurobasal medium supplemented with N2, B27, and GlutaMAX (Neural Induction Medium).
-
Add dual SMAD inhibitors: 3 µM CHIR-99021, 2 µM SB-431542, and 2 µM DMH-1.[17]
-
Change medium every other day.
Day 7-12: Motor Neuron Progenitor Specification
-
Detach cell clusters using collagenase IV and re-plate on Matrigel-coated plates.
-
Change medium to Neural Induction Medium supplemented with 1 µM CHIR-99021, 2 µM SB-431542, 2 µM DMH-1, 0.1 µM Retinoic Acid (RA), and 0.5 µM Purmorphamine (a Sonic Hedgehog agonist).[16][17]
-
Culture for 6 days, changing the medium every other day. By Day 12, cells should robustly express motor neuron progenitor markers like OLIG2 and NKX6.1.[16]
Day 13-28+: Motor Neuron Maturation
-
Dissociate progenitors into single cells using Accutase.
-
Re-plate cells at a density of 50,000-100,000 cells/cm² on plates coated with Poly-D-Lysine and Laminin.
-
Culture in a maturation medium (Neurobasal medium with N2, B27) containing 0.5 µM RA, 0.1 µM Purmorphamine, 0.1 µM Compound E (a Notch pathway inhibitor to accelerate maturation), and a cocktail of neurotrophic factors (10 ng/mL BDNF, 10 ng/mL GDNF, 10 ng/mL CNTF).[16][17]
-
Mature motor neurons, expressing markers like HB9 and ChAT, should be observable from Day 18 onwards and can be used for assays for several weeks.[16]
Protocol 3: Treatment with this compound
-
Preparation: Prepare a stock solution of this compound (compound 56-20) in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.
-
Dosing: Based on the reported IC50 of 7.11 µM, perform a dose-response study (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for subsequent assays.[13] A vehicle control (DMSO only) must be included in all experiments.
-
Application: Add the inhibitor or vehicle directly to the motor neuron maturation medium. The duration of treatment will depend on the specific assay (e.g., 16-24 hours for target engagement, 48-72 hours for viability and aggregation assays).[13]
Protocol 4: Analysis of SOD1 Aggregation
This protocol uses immunocytochemistry and high-content imaging to quantify intracellular protein aggregates.[19][20]
-
Cell Fixation: After treatment, fix motor neurons with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Antibody Staining: Incubate with a primary antibody specific for misfolded SOD1 overnight at 4°C. Also include a motor neuron marker (e.g., anti-ChAT or anti-HB9) and a nuclear stain (e.g., DAPI).
-
Secondary Antibody: Wash and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Quantification: Use image analysis software to automatically identify motor neurons and quantify the number, size, and intensity of SOD1 aggregate puncta within each cell.[20]
Protocol 5: Motor Neuron Viability Assay
-
Plating: Plate mature iPSC-derived motor neurons in a 96-well plate.
-
Treatment: Treat cells with this compound or vehicle for 48-72 hours.
-
Assay: Use a commercial Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Analysis: Image the entire well using a fluorescent plate reader or high-content imager. Quantify the number of live (green) and dead (red) cells. Viability is expressed as the percentage of live cells relative to the total number of cells.
Protocol 6: Analysis of ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-IRE1) and a loading control (e.g., GAPDH or β-Actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Modeling ALS with iPSCs Reveals that Mutant SOD1 Misregulates Neurofilament Balance in Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Cell-Autonomous Motor Neuron Phenotypes in ALS Using iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug screening for human genetic diseases using iPSC models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. Frontiers | Human Motor Neurons With SOD1-G93A Mutation Generated From CRISPR/Cas9 Gene-Edited iPSCs Develop Pathological Features of Amyotrophic Lateral Sclerosis [frontiersin.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Patient-Specific Induced Pluripotent Stem Cells for SOD1-Associated Amyotrophic Lateral Sclerosis Pathogenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiation of human iPSCs into motor neurons [bio-protocol.org]
- 18. Generation of Motor Neurons - Creative Biolabs [creative-biolabs.com]
- 19. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells [jove.com]
Application Notes and Protocols for Assessing Motor Neuron Survival with SOD1-Derlin-1 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Cu/Zn superoxide dismutase 1 (SOD1) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological mechanism in SOD1-linked ALS is the toxic gain-of-function of the mutant SOD1 protein. This includes its aberrant interaction with the endoplasmic reticulum (ER)-resident membrane protein, Derlin-1, a component of the ER-associated degradation (ERAD) machinery. This interaction is believed to trigger ER stress and activate apoptotic pathways, leading to motor neuron death.[1][2]
The development of small molecule inhibitors that specifically disrupt the SOD1-Derlin-1 interaction presents a promising therapeutic strategy for ALS. This document provides detailed application notes and protocols for assessing the efficacy of a lead compound, SOD1-Derlin-1 Inhibitor-1 (also known as compound #56-20) , in promoting motor neuron survival.[3]
Data Presentation
The following table summarizes the quantitative data available for SOD1-Derlin-1 inhibitors. Further research is required to populate motor neuron survival data with specific percentage increases or other quantitative measures of viability.
| Inhibitor | Assay Type | Target Interaction | Metric | Value | Cell/System Used | Reference |
| This compound (#56-20) | In vitro Interaction Assay | SOD1G93A-Derlin-1 | IC50 | 7.11 µM | Purified proteins | [3] |
| Compound #56 | In vitro Interaction Assay | SOD1G93A-Derlin-1 | Inhibition | Dose-dependent | Purified proteins | [3] |
| Compound #56-59 | In vivo study | SOD1G93A pathology | Motor Neuron Count | Significantly increased vs. DMSO | SOD1G93A Tg mice | [4] |
| Compound #56-59 | In vivo study | SOD1G93A pathology | Survival | 14.2% improvement | SOD1G93A Tg mice | [5] |
| Compound #56-59 | In vivo study | SOD1G93A pathology | Onset of Disease | 14.5% delay | SOD1G93A Tg mice | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the SOD1-Derlin-1 inhibitor and the general workflow for its evaluation.
Experimental Protocols
High-Throughput Screening for SOD1-Derlin-1 Interaction Inhibitors (TR-FRET Assay)
This protocol is adapted from the methodology used to identify the initial hit compounds.[3][5]
Objective: To identify small molecules that inhibit the interaction between SOD1 and Derlin-1 in a high-throughput format.
Materials:
-
HEK293A cells
-
Plasmids for Flag-tagged SOD1G93A and HA-tagged Derlin-1
-
Transfection reagent
-
Cell lysis buffer
-
Anti-Flag antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-HA antibody conjugated to a FRET acceptor (e.g., d2)
-
384-well plates
-
Compound library
-
TR-FRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293A cells in appropriate media.
-
Co-transfect cells with plasmids encoding Flag-SOD1G93A and Derlin-1-HA.
-
-
Cell Lysis:
-
After 24-48 hours, harvest and lyse the cells to obtain a protein lysate containing the SOD1-Derlin-1 complex.
-
-
TR-FRET Assay:
-
Dispense the cell lysate into 384-well plates.
-
Add compounds from the library to each well at a final concentration of 10 µM.[6]
-
Add the anti-Flag-donor and anti-HA-acceptor antibodies to each well.
-
Incubate the plates for 2 hours at 4°C.
-
-
Data Acquisition:
-
Measure the FRET signal using a TR-FRET plate reader. The signal is proportional to the extent of the SOD1-Derlin-1 interaction.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound compared to a DMSO control.
-
Identify hit compounds that show significant inhibition of the FRET signal.
-
Validation of Hits by Co-Immunoprecipitation (Co-IP)
Objective: To confirm the inhibitory effect of hit compounds on the SOD1-Derlin-1 interaction.
Materials:
-
HEK293 cells
-
Plasmids for Flag-tagged SOD1G93A and HA-tagged Derlin-1
-
Transfection reagent
-
Co-IP lysis buffer
-
Anti-Flag antibody
-
Protein A/G magnetic beads
-
Hit compounds (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-Flag, anti-HA)
Procedure:
-
Cell Culture and Transfection:
-
Culture and transfect HEK293 cells with Flag-SOD1G93A and Derlin-1-HA plasmids.
-
-
Compound Treatment:
-
Treat the transfected cells with the hit compound at various concentrations for 16-24 hours.
-
-
Cell Lysis:
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Flag antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-Flag and anti-HA antibodies to detect SOD1 and co-immunoprecipitated Derlin-1, respectively.
-
-
Analysis:
-
Quantify the band intensities to determine the effect of the inhibitor on the amount of Derlin-1 pulled down with SOD1.
-
Motor Neuron Survival Assay using iPSC-derived Motor Neurons
This protocol outlines a general method for assessing the neuroprotective effects of this compound on motor neurons derived from ALS patient iPSCs.[7][8]
Objective: To quantify the survival of motor neurons expressing mutant SOD1 in the presence of the inhibitor.
Materials:
-
iPSCs derived from an ALS patient with a SOD1 mutation (e.g., SOD1G93A) and a healthy control.
-
Motor neuron differentiation media and supplements.[9]
-
96-well imaging plates.
-
This compound.
-
Live/dead cell imaging reagents (e.g., Calcein-AM and Ethidium Homodimer-1).
-
High-content imaging system.
Procedure:
-
Differentiation of iPSCs into Motor Neurons:
-
Compound Treatment:
-
After allowing the motor neurons to mature for a specified period (e.g., 7-14 days), treat the cells with this compound at various concentrations. Include a vehicle control (DMSO).
-
-
Induction of Cell Stress (Optional):
-
To accelerate neurodegeneration, a stressor such as a proteasome inhibitor or an ER stress inducer can be added.
-
-
Quantification of Motor Neuron Survival:
-
After a defined treatment period (e.g., 48-72 hours), stain the cells with live/dead imaging reagents.
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to count the number of live (Calcein-AM positive) and dead (Ethidium Homodimer-1 positive) motor neurons.
-
-
Data Analysis:
-
Calculate the percentage of motor neuron survival for each treatment condition relative to the vehicle control.
-
Determine the dose-response curve and the EC50 for the neuroprotective effect of the inhibitor.
-
Conclusion
The methods described provide a comprehensive framework for the identification, validation, and functional assessment of inhibitors of the SOD1-Derlin-1 interaction. The lead compound, this compound, shows promise as a therapeutic agent for ALS by targeting a key pathological mechanism. The provided protocols offer a starting point for researchers to further investigate this and other related compounds, with the ultimate goal of developing effective treatments for this devastating disease.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. A Stem Cell-Based Screening Platform Identifies Compounds that Desensitize Motor Neurons to Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the induction of human spinal motor neurons from human induced pluripotent stem cells for studying amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the induction of human spinal motor neurons from human induced pluripotent stem cells for studying amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
Application Note: High-Throughput Screening for Modulators of the SOD1-Derlin-1 Interaction Using a Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the Cu/Zn superoxide dismutase (SOD1) are linked to familial amyotrophic lateral sclerosis (fALS), a progressive neurodegenerative disease. A key pathological event is the misfolding and aggregation of mutant SOD1, which leads to cellular stress and neuronal death. The interaction between misfolded SOD1 and Derlin-1, a crucial component of the endoplasmic reticulum-associated degradation (ERAD) pathway, has been identified as a critical step in the disease's progression. This interaction is believed to trigger ER stress, leading to apoptosis of motor neurons. Consequently, the SOD1-Derlin-1 binding interface represents a promising therapeutic target for the development of novel ALS treatments.
This application note describes a fluorescence polarization (FP) assay for studying the binding of SOD1 to Derlin-1. FP is a robust, homogeneous, and high-throughput screening (HTS)-compatible method for quantifying molecular interactions in solution. The assay is designed to identify and characterize small molecule inhibitors that can disrupt the SOD1-Derlin-1 complex, offering a potential avenue for therapeutic intervention.
Principle of the Fluorescence Polarization Assay
The FP assay is based on the principle that the rotational motion of a fluorescently labeled molecule (the tracer) in solution affects the polarization of the light it emits after excitation with plane-polarized light.
-
Low Polarization: A small, fluorescently labeled molecule, such as a peptide derived from the Derlin-1 binding domain of SOD1, tumbles rapidly in solution. When excited with polarized light, the emitted light is largely depolarized.
-
High Polarization: When this fluorescent peptide binds to a larger protein, such as Derlin-1, the rotational motion of the resulting complex is significantly slower. This results in a higher degree of polarization of the emitted light.
By measuring the change in fluorescence polarization, the binding and dissociation between the two molecules can be quantified. In a competitive assay format, a decrease in polarization indicates that a test compound is displacing the fluorescent tracer from the binding partner.
Data Presentation
Table 1: Quantitative Data for SOD1-Derlin-1 Interaction and Inhibition
| Parameter | Value | Method | Reference |
| IC50 of Compound #56 | ~10 µM | In vitro Immunoprecipitation | [1] |
| IC50 of Compound #56-20 | < 10 µM | In vitro Immunoprecipitation | [1] |
| IC50 of Compound #56-26 | < 10 µM | In vitro Immunoprecipitation | [1] |
Note: The IC50 values were determined for the inhibition of the SOD1G93A-Derlin-1 interaction.
Signaling Pathway and Experimental Workflow
Caption: SOD1-Derlin-1 Signaling Pathway in ALS Pathogenesis.
Caption: Experimental Workflow for the SOD1-Derlin-1 FP Assay.
Experimental Protocols
Materials and Reagents
-
Fluorescently Labeled SOD1 Peptide (Tracer): A peptide corresponding to the Derlin-1 binding region of human SOD1 (e.g., residues 5-20: VCVLKGDGPVQGII) labeled with a suitable fluorophore (e.g., 5-FAM, TAMRA).
-
Recombinant Human Derlin-1: Purified, soluble fragment of Derlin-1 containing the SOD1 binding domain.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Protocol 1: Direct Binding Assay to Determine Kd
-
Prepare a serial dilution of unlabeled Derlin-1 protein in assay buffer.
-
Add a fixed concentration of the fluorescently labeled SOD1 peptide to each well of the microplate. A typical starting concentration is 10 nM.
-
Add the serially diluted Derlin-1 protein to the wells containing the tracer. Include wells with tracer only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Plot the change in millipolarization (mP) units against the concentration of Derlin-1.
-
Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
Protocol 2: Competitive Inhibition Assay for HTS
-
Prepare a solution of Derlin-1 protein and fluorescently labeled SOD1 peptide in assay buffer. The concentration of Derlin-1 should be at or near its Kd value, and the tracer concentration should be kept low (e.g., 10 nM).
-
Dispense the Derlin-1/tracer mixture into the wells of a 384-well microplate.
-
Add the test compounds at a desired final concentration (e.g., 10 µM). Include control wells with DMSO only (for maximum polarization) and wells with tracer only (for minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition for each compound relative to the high and low controls.
Data Analysis and Interpretation
The primary output of the FP assay is the millipolarization (mP) value. For the competitive assay, the percent inhibition can be calculated using the following formula:
Percent Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)])
Where:
-
mPsample is the mP value of the well with the test compound.
-
mPmin is the average mP value of the wells with tracer only.
-
mPmax is the average mP value of the wells with Derlin-1, tracer, and DMSO.
Compounds showing significant inhibition can be further characterized by performing dose-response experiments to determine their IC50 values.
The fluorescence polarization assay described here provides a robust and efficient method for studying the SOD1-Derlin-1 interaction and for screening for small molecule inhibitors. This assay is readily adaptable to a high-throughput format, making it a valuable tool for drug discovery efforts targeting the pathological protein-protein interactions in ALS. The identification of potent and specific inhibitors of the SOD1-Derlin-1 interaction could lead to the development of novel therapeutics for this devastating neurodegenerative disease.
References
techniques for measuring ER stress markers in response to SOD1-Derlin-1 inhibitor-1
Introduction
Mutations in Cu/Zn-superoxide dismutase (SOD1) are a significant cause of familial amyotrophic lateral sclerosis (ALS).[1][2] The mutant SOD1 protein (SOD1mut) has been shown to interact with Derlin-1, a key component of the endoplasmic reticulum-associated degradation (ERAD) machinery.[1][2] This interaction disrupts ERAD function, leading to the accumulation of misfolded proteins in the ER lumen, a condition known as ER stress.[1][3]
The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[4] However, chronic or overwhelming ER stress can switch the UPR from a pro-survival to a pro-apoptotic response, contributing to motor neuron death in ALS.[1] A promising therapeutic strategy involves the development of small-molecule inhibitors that block the SOD1-Derlin-1 interaction, thereby preventing the initial trigger of ER stress.[5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure key markers of ER stress. The successful validation of a SOD1-Derlin-1 inhibitor hinges on demonstrating its ability to attenuate the activation of the UPR pathways.
Signaling Pathway Overview
The interaction between mutant SOD1 and Derlin-1 impairs the ERAD pathway, leading to an accumulation of unfolded proteins. This triggers the activation of three canonical UPR sensor proteins located on the ER membrane: IRE1α, PERK, and ATF6.
Upon activation, the three UPR sensors initiate distinct signaling cascades to mitigate ER stress. A successful SOD1-Derlin-1 inhibitor is expected to reduce the activation of these pathways.
Experimental Workflow
A typical workflow for assessing the efficacy of a SOD1-Derlin-1 inhibitor involves cell culture, treatment, sample collection, and analysis of specific ER stress markers using techniques like Western Blotting, RT-qPCR, or ELISA.
Protocols for Measuring ER Stress Markers
Western Blotting for UPR Proteins
Western blotting is a fundamental technique to measure changes in the protein levels and phosphorylation status of key UPR markers.[4]
Objective: To detect the levels of total and phosphorylated IRE1α and PERK, and the expression levels of ATF4, CHOP, and BiP/GRP78.
Materials:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, loading buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[10] Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add loading buffer and heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 10-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 9).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Quantification: Densitometry analysis can be performed using software like ImageJ. Normalize the band intensity of the protein of interest to the loading control.
RT-qPCR for XBP1 mRNA Splicing
Activation of IRE1α leads to the splicing of a 26-nucleotide intron from X-box binding protein 1 (XBP1) mRNA.[11][12] This splicing event can be detected and quantified by RT-PCR or RT-qPCR.
Objective: To measure the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) mRNA.
Materials:
-
RNA Extraction Kit: (e.g., Qiagen RNeasy, TRIzol).
-
cDNA Synthesis Kit: (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
PCR Reagents: Taq polymerase or a master mix (for RT-PCR), SYBR Green or TaqMan master mix (for RT-qPCR).[13]
-
Primers: Primers flanking the 26-nucleotide intron of XBP1.[14][15]
-
Agarose Gel Electrophoresis System (for RT-PCR).
-
Real-Time PCR System (for RT-qPCR).
Protocol (RT-PCR Method):
-
RNA Extraction: Extract total RNA from treated cells according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
PCR Amplification: Perform PCR using the XBP1 primers. A typical cycling condition is 94°C for 5 min, followed by 30-35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s.[16]
-
Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel.[13]
-
Visualization and Analysis: Visualize the bands under UV light. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference). Quantify the intensity of each band. The splicing ratio can be calculated as XBP1s / (XBP1s + XBP1u).[13]
Protocol (RT-qPCR with SYBR Green):
-
Follow steps 1 and 2 from the RT-PCR method.
-
Real-Time PCR: Set up the qPCR reaction using a SYBR Green master mix and primers designed to specifically amplify either the spliced or total XBP1 transcript.[15]
-
Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB). The ratio of spliced to total XBP1 can be determined.
ELISA for BiP/GRP78 and CHOP
ELISA (Enzyme-Linked Immunosorbent Assay) provides a quantitative measurement of specific protein levels in cell lysates. Commercial kits are widely available for key ER stress markers.[17][18]
Objective: To quantify the concentration of BiP/GRP78 and CHOP proteins.
Materials:
-
ELISA Kit: Human/Mouse BiP (HSPA5) ELISA Kit or CHOP (DDIT3) ELISA Kit.[17][18][19][20]
-
Cell Lysis Buffer: As recommended by the ELISA kit manufacturer (often a non-denaturing buffer).
-
Microplate Reader: Capable of reading absorbance at 450 nm.
Protocol (General - based on a typical sandwich ELISA kit):
-
Sample Preparation: Lyse cells as described in the kit manual and determine the total protein concentration. Dilute lysates to fall within the detection range of the assay.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.[17]
-
Incubate as specified (e.g., 1-2 hours at 37°C).[17]
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., biotin-conjugated) and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.[17]
-
Wash the plate.
-
Add the substrate (e.g., TMB) and incubate in the dark for color development.[17]
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the target protein in your samples. Normalize the results to the total protein concentration of the lysate.
Data Presentation
Quantitative data from Western blot densitometry, RT-qPCR, and ELISA should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Hypothetical Quantitative Analysis of ER Stress Markers
| Marker | Assay | Control (Vehicle) | SOD1mut (No Inhibitor) | SOD1mut + Inhibitor-1 |
| p-IRE1α / IRE1α | Western Blot | 1.0 ± 0.15 | 3.5 ± 0.4 | 1.3 ± 0.2 |
| p-PERK / PERK | Western Blot | 1.0 ± 0.12 | 4.2 ± 0.5 | 1.5 ± 0.3 |
| XBP1 Splicing Ratio | RT-PCR | 0.1 ± 0.02 | 0.8 ± 0.09 | 0.2 ± 0.04 |
| CHOP (ng/mg protein) | ELISA | 5.2 ± 0.6 | 25.8 ± 3.1 | 8.1 ± 1.0 |
| BiP (ng/mg protein) | ELISA | 20.1 ± 2.5 | 85.4 ± 9.2 | 28.3 ± 3.5 |
Data are represented as fold change relative to the control group (mean ± SD) for Western blots and RT-PCR, or as concentration normalized to total protein for ELISA.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Total & pSer724 IRE1 alpha, the Sensor of ER Stress: Novus Biologicals [novusbio.com]
- 7. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. RNA extraction, RT-PCR for Xbp1 mRNA splicing, and quantitative real-time PCR [bio-protocol.org]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abbexa.com [abbexa.com]
- 18. byabscience.com [byabscience.com]
- 19. mesoscale.com [mesoscale.com]
- 20. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Preclinical Studies of SOD1-Derlin-1 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Cu/Zn-superoxide dismutase (SOD1) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] A key pathological hallmark of SOD1-linked ALS is the misfolding and aggregation of the SOD1 protein.[1][3] Misfolded SOD1, both mutant and wild-type, is prone to forming toxic aggregates.[2][4]
Derlin-1 is a critical component of the endoplasmic reticulum-associated degradation (ERAD) pathway, a cellular quality control system responsible for the disposal of misfolded proteins.[5][6] Pathogenic mutant SOD1 has been shown to interact with Derlin-1, impairing the ERAD machinery.[7][8] This interaction leads to endoplasmic reticulum (ER) stress and activates apoptotic pathways, ultimately resulting in motor neuron death.[7]
The interaction between SOD1 and Derlin-1 has emerged as a promising therapeutic target for ALS.[8][9] SOD1-Derlin-1 inhibitor-1 (also known as compound 56-20) is a small molecule designed to disrupt this interaction.[10] Preclinical studies have shown that this inhibitor can prevent the interaction of various SOD1 mutants with Derlin-1, thereby reducing ALS pathology in both patient-derived induced pluripotent stem cell (iPSC) motor neurons and in a mouse model of the disease.[9][11]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing the necessary experimental designs, protocols, and data presentation formats.
Signaling Pathway and Proposed Mechanism of Action
The interaction between mutant SOD1 (SOD1^mut^) and Derlin-1 disrupts the normal function of the ERAD pathway, leading to an accumulation of misfolded proteins in the ER and subsequent ER stress. This triggers the Unfolded Protein Response (UPR), which, when prolonged, activates apoptotic signaling cascades, culminating in motor neuron death. This compound is hypothesized to block the initial interaction between SOD1^mut^ and Derlin-1, thereby preventing the downstream pathological events.
Experimental Design and Workflow
A robust preclinical evaluation of this compound should encompass a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. The following workflow outlines the key stages of this evaluation.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for SOD1-Derlin-1 Interaction
Objective: To determine if this compound can disrupt the interaction between mutant SOD1 and Derlin-1 in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids expressing HA-tagged Derlin-1 and Flag-tagged mutant SOD1 (e.g., SOD1^G93A^) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 16-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the supernatant with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HA (to detect Derlin-1) and Flag (to detect SOD1).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Data Presentation:
| Treatment Group | This compound (µM) | Input Flag-SOD1^G93A^ (Relative Density) | Input HA-Derlin-1 (Relative Density) | IP: Flag-SOD1^G93A^, IB: HA-Derlin-1 (Relative Density) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| Inhibitor | 1 | 1.02 | 0.98 | 0.75 |
| Inhibitor | 5 | 0.99 | 1.01 | 0.42 |
| Inhibitor | 10 | 1.01 | 0.99 | 0.15 |
Thioflavin T (ThT) Assay for SOD1 Aggregation
Objective: To assess the effect of this compound on the aggregation of mutant SOD1 in vitro.
Protocol:
-
Protein Preparation:
-
Purify recombinant mutant SOD1 protein (e.g., SOD1^G93A^).
-
-
Aggregation Induction:
-
In a 96-well black, clear-bottom plate, prepare a reaction mixture containing 30 µM SOD1^G93A^, 20 mM DTT, 5 mM EDTA, and 10 µM Thioflavin T in PBS (pH 7.4).
-
Add varying concentrations of this compound or vehicle control.
-
-
Measurement:
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.
-
Data Presentation:
| Treatment Group | This compound (µM) | Lag Time (hours) | Maximum Fluorescence (Arbitrary Units) | Aggregation Rate (Slope) |
| Vehicle Control | 0 | 8.5 ± 0.7 | 15,234 ± 876 | 1,256 ± 98 |
| Inhibitor | 1 | 12.3 ± 1.1 | 11,567 ± 754 | 876 ± 76 |
| Inhibitor | 5 | 18.7 ± 1.5 | 7,890 ± 543 | 453 ± 45 |
| Inhibitor | 10 | 25.4 ± 2.1 | 4,321 ± 321 | 187 ± 23 |
ER Stress Marker Analysis by qPCR
Objective: To quantify the effect of this compound on the expression of ER stress markers in a cellular model of ALS.
Protocol:
-
Cell Culture and Treatment:
-
Culture a motor neuron-like cell line (e.g., NSC-34) stably expressing SOD1^G93A^.
-
Treat cells with this compound or vehicle for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers for ER stress markers (e.g., ATF4, spliced XBP1, CHOP) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Data Presentation:
| Treatment Group | This compound (µM) | Relative ATF4 mRNA Fold Change | Relative Spliced XBP1 mRNA Fold Change | Relative CHOP mRNA Fold Change |
| Untreated WT Cells | - | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Vehicle SOD1^G93A^ | 0 | 4.56 ± 0.43 | 3.87 ± 0.39 | 5.12 ± 0.51 |
| Inhibitor SOD1^G93A^ | 5 | 2.13 ± 0.25 | 1.98 ± 0.21 | 2.45 ± 0.32 |
| Inhibitor SOD1^G93A^ | 10 | 1.24 ± 0.18 | 1.15 ± 0.16 | 1.33 ± 0.19 |
Motor Neuron Viability (MTT) Assay
Objective: To evaluate the neuroprotective effect of this compound on motor neurons expressing mutant SOD1.
Protocol:
-
Cell Culture:
-
Plate iPSC-derived motor neurons from an ALS patient with a SOD1 mutation, or a motor neuron-like cell line expressing mutant SOD1, in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or vehicle control for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Treatment Group | This compound (µM) | Cell Viability (% of Untreated WT) |
| Untreated WT Cells | - | 100 ± 5.6 |
| Vehicle SOD1^G93A^ | 0 | 45.8 ± 4.2 |
| Inhibitor SOD1^G93A^ | 1 | 58.2 ± 5.1 |
| Inhibitor SOD1^G93A^ | 5 | 75.6 ± 6.3 |
| Inhibitor SOD1^G93A^ | 10 | 89.4 ± 7.8 |
In Vivo Preclinical Studies in SOD1^G93A^ Mice
Animal Model: The SOD1^G93A^ transgenic mouse is a widely used and validated model for ALS research.[12][13] These mice overexpress the human SOD1 gene with the G93A mutation, leading to a progressive motor neuron degeneration that mimics many aspects of human ALS.
Experimental Design:
-
Groups:
-
Wild-type mice + Vehicle
-
SOD1^G93A^ mice + Vehicle
-
SOD1^G93A^ mice + this compound (low dose)
-
SOD1^G93A^ mice + this compound (high dose)
-
-
Dosing: Initiate treatment at a pre-symptomatic age (e.g., 60 days) and continue until the experimental endpoint.
-
Endpoints:
-
Disease onset (e.g., tremor, hindlimb weakness)
-
Motor function (Rotarod, grip strength)
-
Body weight
-
Survival
-
Data Presentation:
| Treatment Group | N | Onset of Symptoms (days) | Rotarod Performance (latency to fall, seconds at 100 days) | Grip Strength (grams at 100 days) | Median Survival (days) |
| WT + Vehicle | 15 | N/A | 180 ± 15 | 120 ± 10 | >200 |
| SOD1^G93A^ + Vehicle | 15 | 95 ± 5 | 45 ± 8 | 65 ± 7 | 125 ± 7 |
| SOD1^G93A^ + Low Dose | 15 | 105 ± 6 | 78 ± 10 | 85 ± 9 | 140 ± 8 |
| SOD1^G93A^ + High Dose | 15 | 115 ± 7 | 110 ± 12 | 105 ± 11 | 155 ± 9 |
Conclusion
The provided application notes and protocols offer a structured framework for the preclinical investigation of this compound. By systematically evaluating target engagement, downstream cellular effects, and in vivo efficacy, researchers can build a comprehensive data package to support the continued development of this promising therapeutic candidate for ALS. Adherence to these detailed methodologies will ensure data robustness and reproducibility, which are critical for advancing novel therapies from the laboratory to the clinic.
References
- 1. SOD1 aggregation and ALS: role of metallation states and disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 4. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq [stressmarq.com]
- 5. Derlin-1 - Wikipedia [en.wikipedia.org]
- 6. ERAD相關基因derlin-1之功能分析 = Functional analysis of ERAD gene derlin-1|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 7. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
- 13. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
Troubleshooting & Optimization
improving the stability of SOD1-Derlin-1 inhibitor-1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the stability of SOD1-Derlin-1 inhibitor-1 in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell culture experiments.
Q1: My this compound seems to be losing activity over time in my cell culture experiments. What could be the cause?
A1: Loss of activity is often due to the instability of the small molecule in the cell culture medium. Several factors can contribute to this:
-
Chemical Degradation: The inhibitor's chemical structure contains functional groups that may be susceptible to hydrolysis or oxidation under standard cell culture conditions (37°C, aqueous environment).
-
Enzymatic Degradation: If you are using a serum-containing medium, enzymes present in the serum (e.g., proteases, esterases) can metabolize the inhibitor.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration in the medium.
-
Precipitation: The inhibitor may have limited solubility in your cell culture medium, leading to precipitation over time, especially at higher concentrations.
Q2: How can I determine if my this compound is degrading in my cell culture medium?
A2: The most direct way is to perform a stability study. This involves incubating the inhibitor in your complete cell culture medium (including serum, if applicable) under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. You can then measure the remaining concentration of the inhibitor at each time point using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What are the potential sites of instability in the this compound molecule?
A3: Based on its chemical structure (C19H12Br2N4OS), this compound has two primary potential sites of instability in an aqueous, biological environment:
-
Amide Bond: Amide bonds can be susceptible to hydrolysis, which would cleave the molecule and render it inactive.[1][2][3][4][5]
-
Thioether Linkage: The sulfur atom in the thioether group can be oxidized to a sulfoxide or sulfone, which can alter the molecule's conformation and ability to bind to its target.[6][7][8][9]
Q4: I am observing inconsistent results between experiments. Could inhibitor instability be the reason?
A4: Yes, inconsistent results are a hallmark of an unstable compound. If the rate of degradation varies even slightly between experiments, the effective concentration of the inhibitor that the cells are exposed to will also vary, leading to inconsistent biological effects.
Q5: What steps can I take to improve the stability of this compound in my experiments?
A5: Here are several strategies you can employ:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a frozen stock solution just before adding it to your cell culture.
-
Minimize Time in Aqueous Solution: Reduce the time the inhibitor spends in the complete medium before and during the experiment.
-
Replenish the Inhibitor: If your experiments run for an extended period (e.g., more than 24 hours), consider replacing the medium with freshly prepared medium containing the inhibitor every 24-48 hours.
-
Use Serum-Free Medium (If Possible): If your cell type allows, switching to a serum-free medium can reduce enzymatic degradation. If serum is required, consider heat-inactivating it, although this may not inactivate all relevant enzymes.
-
Optimize pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH can influence the rate of hydrolysis.
-
Protect from Light: While there is no specific data on the light sensitivity of this inhibitor, it is good practice to protect stock solutions and experimental setups from direct light to prevent potential photodegradation.
Q6: How should I properly store the this compound?
A6: For long-term storage, the solid compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to provide a template for the type of data you should generate when assessing the stability of this compound in your specific experimental system.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | Remaining Inhibitor (%) in DMEM + 10% FBS | Remaining Inhibitor (%) in DMEM (serum-free) | Remaining Inhibitor (%) in Neurobasal + B27 |
| 0 | 100 | 100 | 100 |
| 6 | 85 | 95 | 92 |
| 12 | 72 | 91 | 85 |
| 24 | 55 | 83 | 75 |
| 48 | 30 | 68 | 58 |
| 72 | 15 | 52 | 40 |
Table 2: Effect of Serum Concentration on the Stability of this compound (10 µM) in DMEM at 37°C over 48 hours
| Serum Concentration | Remaining Inhibitor (%) after 48h |
| 0% (Serum-Free) | 68 |
| 5% FBS | 45 |
| 10% FBS | 30 |
| 20% FBS | 18 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes/plate in a 37°C, 5% CO2 incubator. The t=0 sample should be immediately processed or frozen at -80°C.
-
Sample Collection: At each designated time point, remove the corresponding aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Prepare samples for analysis (this may involve protein precipitation if serum was used, followed by centrifugation).
-
Analyze the supernatant by HPLC or LC-MS to determine the concentration of the inhibitor.
-
A standard curve of the inhibitor in the same medium (at t=0) should be prepared to accurately quantify the concentrations.
-
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the t=0 sample. Plot the percentage of remaining inhibitor versus time to determine the stability profile.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Variability in the SOD1G93A Mouse Model
Welcome to the technical support center for researchers utilizing the SOD1G93A mouse model of Amyotrophic Lateral Sclerosis (ALS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the inherent variability in this model and enhance the reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the SOD1G93A mouse model?
A1: The three most significant factors contributing to variability in the SOD1G93A mouse model are:
-
Genetic Background: The genetic makeup of the mouse strain onto which the SOD1G93A transgene is backcrossed can significantly influence disease onset, progression, and lifespan.[1][2] For instance, a C57BL/6J background is known to delay phenotype onset and increase mean survival compared to other backgrounds like the mixed B6SJL.[1]
-
Gender: Sex differences are a well-documented source of variability.[3][4] Female SOD1G93A mice on a mixed B6SJL hybrid background, for example, tend to live 4-7 days longer than their male counterparts.[3]
-
Transgene Copy Number: The number of copies of the human SOD1G93A transgene integrated into the mouse genome directly correlates with the severity and progression of the disease.[4][5][6] Higher copy numbers generally lead to an earlier onset and a shorter lifespan.[5][6]
Q2: How does genetic background specifically impact experimental outcomes?
A2: The genetic background of the SOD1G93A mouse can significantly alter the disease phenotype. Mice on a C57BL/6JOlaHsd background (slow progressors) show a delayed onset of symptoms and a prolonged survival of about 2 and 8 weeks, respectively, compared to mice on a 129SvHsd strain (fast progressors), despite expressing the same amount of the mutant SOD1 transgene.[2] This variability extends to motor function, with different inbred lines exhibiting the onset of deficits like tremors and grip strength loss at different times.[1]
Q3: What are the best practices for managing a SOD1G93A mouse colony to minimize variability?
A3: To ensure consistency and reduce variability within your SOD1G93A colony, it is crucial to implement standardized breeding and husbandry practices.[3] When using a hybrid background, such as the widely used B6SJL, it is critical to consistently mate transgenic animals back to the pure F1 hybrid generation to avoid genetic drift.[3] Accidental intercrossing can lead to the creation of sub-colonies with differing characteristics, compromising the interpretability and reproducibility of studies.[3] Maintaining detailed breeding records and regularly genotyping animals to confirm the presence and zygosity of the transgene are also essential.
Troubleshooting Guides
Issue 1: High variability in survival times within the same experimental group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Mixed Genders | Ensure equal numbers of male and female mice in all experimental and control cohorts.[3][4] | Gender is a known biological variable affecting survival in this model.[3] |
| Inconsistent Genetic Background | If using a hybrid model, ensure all animals are from a consistent F1 hybrid cross.[3] For inbred lines, ensure the backcrossing is complete (typically 10+ generations).[3] | Genetic drift can introduce significant variability.[3] |
| Variable Transgene Copy Number | Periodically perform quantitative PCR (qPCR) to assess transgene copy number in your colony. Exclude animals with significantly different copy numbers from analyses.[4] | Copy number directly impacts disease progression and survival.[4] |
| Littermate Effects | Distribute littermates across different experimental groups.[4] | Littermates often exhibit more similar disease progression and lifespan.[4] |
| Non-ALS Related Deaths | Perform necropsies on animals that die unexpectedly to rule out causes unrelated to ALS. Exclude these animals from the survival analysis.[4] | Including non-ALS deaths will skew survival data.[4] |
| Insufficient Sample Size | Increase the number of mice per cohort. A minimum of 24 litter-matched mice per group has been suggested to minimize the impact of other variables.[4] | Small sample sizes are highly susceptible to being skewed by outliers.[4][7] |
Issue 2: Inconsistent results in motor function tests (e.g., rotarod, grip strength).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Acclimation and Training | Ensure a consistent and sufficient period for mice to acclimate to the testing room and apparatus. Follow a standardized training protocol before data collection begins.[8] | Lack of proper habituation can lead to stress-induced performance deficits that are not related to motor neuron degeneration. |
| Variability in Testing Protocol | Strictly adhere to a detailed, standardized protocol for each motor function test, including parameters like rotarod speed, trial duration, and inter-trial intervals.[9] | Minor variations in protocol can introduce significant variability in performance. |
| Observer Bias | Whenever possible, the experimenter conducting the behavioral tests should be blinded to the treatment groups. | Blinding minimizes unconscious bias in scoring and handling of the animals. |
| Environmental Factors | Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects. Ensure consistent lighting, temperature, and noise levels in the testing room. | Environmental conditions can influence animal behavior and performance. |
| Over-testing | Be mindful of the potential for excessive testing to accelerate disease progression.[3] Multiple sequential rotarod trials, along with other tests, have been shown to potentially exacerbate motor deficits.[3] | The stress and physical exertion of frequent testing can impact the animals' health. |
Data Presentation: Summary of Key Phenotypic Data
The following tables summarize key quantitative data from studies characterizing the SOD1G93A mouse model. These values can serve as a reference for expected outcomes in your own experiments, but remember that variations are expected based on the factors discussed above.
Table 1: Survival and Disease Onset in SOD1G93A Mice
| Genetic Background | Sex | Onset (days) | Survival (days) | Reference |
| Mixed B6SJL (High Copy) | Male & Female | ~90 | ~135 | [1] |
| Mixed B6SJL (High Copy) | Male & Female | 101.3 ± 0.7 | 131.3 ± 3.1 | [7] |
| C57BL/6J (Low Copy) | - | - | Increased mean survival compared to B6SJL | [1] |
| C57BL/6JOlaHsd (Slow Progressor) | - | Delayed by ~2 weeks | Prolonged by ~8 weeks | [2] |
| 129SvHsd (Fast Progressor) | - | - | - | [2] |
| B6.Cg-Tg(SOD1*G93A)1Gur/J | Male & Female | - | Gender differences observed | [3] |
Table 2: Motor Function Decline in SOD1G93A Mice
| Test | Genetic Background | Age | Observation | Reference |
| Grip Strength | C57BL/6J (Low Copy) | 24 weeks | Significant deterioration in females compared to wild-type | [1] |
| Rotarod | C57BL/6 | From day 35 (post-training) | Progressive decline in motor performance | [8] |
| Gait Analysis (Stride Length) | C57BL/6 | 84 days | Significant difference in hind-limb stride length (53.0±8.3 mm in NTG vs 42.0±2.1 mm in SOD1G93A) | [8] |
| Gait Analysis (Stride Length) | C57BL/6 | 105 days | Further significant difference (55.3±4.2 mm in NTG vs 39.7±6.1 mm in SOD1G93A) | [8] |
Table 3: Pathological and Biomarker Changes
| Measurement | Genetic Background | Age | Observation | Reference |
| Motor Unit Survival (EDL Muscle) | C57BL/6J (Low Copy) | 24 weeks | 23±1.6 motor units in SOD1G93A vs 32.8±0.7 in wild-type | [1] |
| Motor Unit Survival (EDL Muscle) | C57BL/6J (Low Copy) | 34 weeks | 14.2±0.9 motor units surviving in SOD1G93A | [1] |
| Innervation of Motor End-Plates (Gastrocnemius) | C57BL/6 | 60 days | 60% loss in the number of innervated post-synaptic sites compared to wild-type | [8] |
| Plasma Neurofilament Light Chain (NfL) | C57BL/6J | 11 weeks | Significantly higher concentrations in SOD1G93A mice compared to wild-type littermates | [10] |
Experimental Protocols
Protocol 1: Rotarod Motor Performance Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Timer
-
Data collection sheet or software
Methodology:
-
Acclimation: For 3 consecutive days prior to testing, place each mouse on the stationary rod for 60 seconds. Then, for another 60 seconds, have the rod rotate at a very low speed (e.g., 4 rpm).
-
Training: On days 4-6, train the mice on the accelerating rotarod. The speed should gradually increase from a set minimum (e.g., 4 rpm) to a maximum (e.g., 40 rpm) over a period of 5 minutes.
-
Testing:
-
Place the mouse on the rotating rod at the starting speed.
-
Initiate the acceleration protocol.
-
Record the latency to fall (the time at which the mouse falls off the rod).
-
If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per mouse per testing day, with a minimum inter-trial interval of 15 minutes.
-
The average latency to fall across the 3 trials is used as the data point for that day.
-
Testing is typically performed twice a week starting from a pre-symptomatic age (e.g., 35 days).[8]
-
Protocol 2: Survival Endpoint Determination
Objective: To define a humane and consistent endpoint for survival studies.
Methodology:
-
Monitor mice daily from the time of expected onset of symptoms.
-
The primary endpoint is typically defined as the inability of the mouse to right itself within 15-30 seconds after being placed on its side.[3]
-
Some protocols may also include a secondary endpoint of a 30% loss in body weight for 72 hours.[8]
-
Once a mouse reaches the defined endpoint, it should be humanely euthanized. The date of euthanasia is recorded as the survival endpoint.
Visualizations
Signaling Pathways Implicated in SOD1G93A Pathogenesis
The pathogenesis of ALS in the SOD1G93A model is multifactorial, involving several interconnected cellular pathways.
Caption: Key pathological pathways in the SOD1G93A mouse model.
Experimental Workflow for a Preclinical Drug Trial
A standardized workflow is essential for obtaining robust and reproducible data in preclinical studies using the SOD1G93A model.
Caption: Standardized preclinical experimental workflow.
Logical Relationship of Variability Factors
This diagram illustrates how different sources of variability are interconnected and influence the final experimental outcome.
Caption: Interplay of factors causing experimental variability.
References
- 1. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on the Mechanisms of Disease Course Variability in ALS from Mutant SOD1 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. als.be [als.be]
- 4. Blog: Power and Control: Why SOD1 Study Standardization M... | ALS TDI [als.net]
- 5. State of the field: An informatics-based systematic review of the SOD1-G93A amyotrophic lateral sclerosis transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology [frontiersin.org]
- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 9. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
refining immunoprecipitation protocol to reduce non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their immunoprecipitation (IP) protocols and reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in an immunoprecipitation experiment?
A1: Non-specific binding in IP can originate from several sources:
-
Binding to the beads: Proteins can adhere directly to the agarose or magnetic beads.[1][2]
-
Binding to the antibody: Unwanted proteins can bind to the immunoglobulin (IgG) molecules used for immunoprecipitation.[3][4] This can be particularly problematic if the antibody concentration is too high.[4][5]
-
Binding to plastic surfaces: Proteins can adhere to the walls of microcentrifuge tubes.[2]
-
Incomplete washing: Insufficient or ineffective washing steps can leave behind contaminating proteins.[1][4]
-
Cellular debris: Insoluble cellular components and aggregates in the lysate can be carried through the IP process.[6]
Q2: What is pre-clearing and why is it important?
A2: Pre-clearing is a step performed before the immunoprecipitation to reduce non-specific binding. It involves incubating the cell lysate with beads (without the specific antibody) to capture and remove proteins that would otherwise non-specifically bind to the beads during the actual IP.[7][8] This results in a cleaner background and a more specific enrichment of the target protein.[7]
Q3: How do I choose the right blocking agent?
A3: The choice of blocking agent depends on the specific assay and detection method. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent.[1][7]
-
Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.[9]
-
Non-fat Dry Milk: A cost-effective option, but it should be avoided when working with phosphoproteins as it contains casein, which is a phosphoprotein.[10]
Q4: Can my choice of antibody affect non-specific binding?
A4: Absolutely. The quality and specificity of the primary antibody are critical for a successful IP. Using a highly specific, affinity-purified antibody will minimize off-target binding.[4][11] It is also important to determine the optimal antibody concentration through titration experiments, as using too much antibody can lead to increased non-specific binding.[4][5] Polyclonal antibodies may be more efficient at capturing the target protein as they can bind to multiple epitopes.[11]
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving common issues related to high background in immunoprecipitation experiments.
Experimental Workflow for Immunoprecipitation
The following diagram illustrates a general workflow for immunoprecipitation, highlighting key steps where optimization can reduce non-specific binding.
Caption: General workflow for an immunoprecipitation experiment.
Troubleshooting Flowchart for Non-Specific Binding
If you are experiencing high background or non-specific binding in your IP results, follow this logical troubleshooting guide.
Caption: Troubleshooting flowchart for high background in IP.
Data Presentation: Optimizing Your Protocol
The following tables provide quantitative data to guide the optimization of your immunoprecipitation protocol.
Table 1: Recommended Antibody and Lysate Concentrations
| Component | Recommended Starting Concentration | Titration Range |
| Primary Antibody | 1-5 µg per 1 mg of total protein | 0.5-10 µg per IP |
| Cell Lysate | 0.2-0.5 ml containing 1-4 mg total protein | 0.5-5 mg total protein |
| Beads (50% slurry) | 20-50 µl per IP | 10-100 µl per IP |
Table 2: Wash Buffer Components for Reducing Non-Specific Binding
| Component | Function | Recommended Concentration |
| Tris-HCl or PBS | Buffering agent | 20-50 mM, pH 7.4-8.0 |
| NaCl | Reduces ionic interactions | 150-500 mM |
| Non-ionic Detergents | Reduces hydrophobic interactions | 0.1-1.0% (e.g., Triton X-100, NP-40) |
| BSA | Blocking agent | 0.1-1.0% |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at reducing non-specific binding.
Protocol 1: Pre-clearing Cell Lysate
This protocol describes how to pre-clear your cell lysate to remove proteins that non-specifically bind to the beads.
Materials:
-
Cell lysate
-
Protein A/G agarose or magnetic beads (50% slurry)
-
Ice-cold PBS
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
For each 1 ml of cell lysate, add 50-100 µl of a 50% slurry of Protein A/G beads.[8]
-
Incubate the mixture on a rotating shaker for 30-60 minutes at 4°C.[3][8]
-
Pellet the beads by centrifugation at 1,000-2,000 x g for 1-2 minutes at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube.
-
The pre-cleared lysate is now ready for the immunoprecipitation experiment.
Protocol 2: Antibody-Bead Conjugation (Crosslinking)
This protocol is for covalently crosslinking your antibody to Protein A/G beads, which can prevent the co-elution of antibody heavy and light chains.
Materials:
-
Purified antibody
-
Protein A/G magnetic beads
-
Binding/Wash Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0)
-
Crosslinking Buffer (e.g., 0.2 M Triethanolamine, pH 8.2)
-
Dimethyl pimelimidate (DMP)
-
Blocking Buffer (e.g., 0.1 M Ethanolamine, pH 8.2)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
Procedure:
-
Wash 100 µl of Protein A/G magnetic bead slurry twice with 500 µl of Binding/Wash Buffer.
-
Resuspend the beads in 80 µl of Binding Buffer and add your purified antibody (e.g., 20 µg).
-
Incubate with gentle rotation for 30 minutes at 4°C to allow the antibody to bind to the beads.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound antibody.
-
Resuspend the beads in 1 ml of Crosslinking Buffer.
-
Add DMP to a final concentration of 25 mM and incubate for 45 minutes at room temperature with agitation.
-
Stop the crosslinking reaction by washing the beads with 1 ml of Blocking Buffer and incubating for 30 minutes at room temperature.
-
Wash the crosslinked antibody-bead complex three times with PBS.
-
The antibody-conjugated beads are now ready for your immunoprecipitation experiment.
References
- 1. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. ptglab.com [ptglab.com]
- 6. agrisera.com [agrisera.com]
- 7. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. IP Sample Preparation | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: High-Throughput Screening for Protein-Protein Interaction Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for protein-protein interaction (PPI) inhibitors.
FAQs: General Challenges in HTS for PPI Inhibitors
Q1: Why is it so challenging to find inhibitors for protein-protein interactions?
A1: Identifying PPI inhibitors is inherently difficult due to the nature of the protein interfaces. Unlike traditional drug targets with well-defined binding pockets, PPI interfaces are often large, flat, and lack deep grooves, making it difficult for small molecules to bind with high affinity and specificity.[1] Additionally, the contact surfaces involved in PPIs can be extensive (1500 to 3000 Ų), which is significantly larger than the area a typical small molecule can cover.
Q2: What are the most common sources of false positives in HTS for PPI inhibitors?
A2: False positives are a significant challenge in HTS campaigns. Common sources include:
-
Compound autofluorescence or quenching: The compounds themselves may interfere with the optical detection method of the assay.
-
Compound aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit protein interactions.
-
Assay technology interference: Compounds can directly interfere with the assay components, such as the enzymes or detection antibodies used in some formats.
-
Reactive compounds: Unstable or reactive compounds in the screening library can lead to non-specific inhibition.
-
Contaminants: Impurities in the compound samples can also be a source of false positives.
Q3: What is a "hit" in the context of an HTS campaign for PPI inhibitors, and what are typical hit rates?
A3: A "hit" is a compound that shows a desired level of activity in a primary HTS assay, typically defined by a certain percentage of inhibition or a statistical cutoff. Typical hit rates from experimental HTS campaigns can range from 0.01% to 0.14%.[1] However, these initial hits require further validation through secondary and orthogonal assays to eliminate false positives.
Troubleshooting Guides by Assay Technology
This section provides troubleshooting for common issues encountered with specific HTS assay technologies used for PPI inhibitor screening.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Q: My TR-FRET assay has a low signal window (low S/B ratio). What are the possible causes and solutions?
A: A low signal window in a TR-FRET assay can be caused by several factors. Here's a breakdown of potential issues and how to address them:
| Possible Cause | Troubleshooting Steps |
| Incorrect instrument settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for the donor and acceptor fluorophores. Verify that the delay time and measurement window are optimized for TR-FRET.[2] |
| Suboptimal protein/reagent concentrations | Titrate both the donor- and acceptor-labeled proteins to find the optimal concentrations that yield the best signal-to-background ratio.[3] |
| Inefficient FRET pairing | The distance between the donor and acceptor on the protein partners may be too large, or their orientation may be unfavorable for energy transfer. Consider labeling at different sites on the proteins or using alternative donor/acceptor pairs. |
| Low binding affinity of the PPI | If the interaction is weak, the proportion of the complex formed will be low. Ensure that the protein concentrations are appropriate for the known or expected dissociation constant (Kd) of the interaction. |
| Inactive proteins | Confirm the activity and proper folding of your proteins. Use control experiments to verify that the proteins are capable of interacting. |
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Q: I am observing a high background signal in my AlphaScreen assay. What could be the cause and how can I fix it?
A: High background in an AlphaScreen assay can mask the true signal from the PPI. Here are common causes and their solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of beads | Increase the concentration of blocking agents like BSA or use a different blocking agent. Adding a non-ionic detergent (e.g., Tween-20) to the assay buffer can also help. |
| Light exposure | Donor beads are light-sensitive.[4] Work under subdued lighting and incubate plates in the dark. |
| Contaminated reagents or buffer | Prepare fresh buffers and ensure all reagents are free from contaminants that might cause luminescence. |
| Incorrect bead concentration | Titrate the Donor and Acceptor beads to determine the optimal concentration that minimizes background while maintaining a good signal. |
| Cross-reactivity of assay components | If using antibodies for capture, ensure they are highly specific to your proteins of interest. |
Fluorescence Polarization (FP)
Q: The change in fluorescence polarization (mP) upon protein binding is very small in my FP assay. How can I improve the assay window?
A: A small change in mP can make it difficult to distinguish between bound and unbound states. Here are some troubleshooting tips:
| Possible Cause | Troubleshooting Steps |
| Size difference between partners is too small | FP works best when there is a significant size difference between the fluorescently labeled partner (tracer) and the larger protein. If the interacting proteins are of similar size, this assay may not be suitable.[5] |
| Flexible linker on the fluorescent probe | If the fluorophore is attached via a long, flexible linker, its rotation may not be sufficiently restricted upon binding. Consider using a shorter linker or labeling at a different position. |
| Suboptimal probe concentration | Titrate the fluorescently labeled peptide or small molecule to find a concentration that gives a stable and low-variability signal.[5] |
| Low binding affinity | Similar to TR-FRET, a weak interaction will result in a smaller change in polarization. Ensure protein concentrations are optimized for the interaction's Kd. |
| Incorrect instrument settings | Verify that the G-factor is correctly calibrated on the plate reader and that the appropriate excitation and emission filters are in use. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for HTS assays used in PPI inhibitor discovery.
Table 1: Comparison of Common HTS Assay Technologies for PPIs
| Assay Technology | Typical Z'-factor | Typical S/B Ratio | Advantages | Disadvantages |
| TR-FRET | > 0.7[3] | > 20[3] | Homogeneous, ratiometric, low background, suitable for HTS. | Requires specific labeling of proteins, potential for compound interference. |
| AlphaScreen | 0.79[6] | 75[6] | Highly sensitive, large assay window, homogeneous. | Sensitive to light, potential for compound interference. |
| Fluorescence Polarization | > 0.9[7] | Varies | Homogeneous, simple, cost-effective. | Requires a significant size difference between binding partners, lower throughput for some readers. |
Table 2: Examples of Known PPI Inhibitors and their IC50 Values from HTS Assays
| PPI Target | Inhibitor | Assay Type | Reported IC50 |
| MLL–menin | MI-2 | Fluorescence Polarization | 1.9 µM[8] |
| eIF4E–eIF4G | 4EGI-1 | PPI cat-ELCCA | 12 ± 1 µM[9] |
| eIF4E–4E-BP1 | 4E1RCat | PPI cat-ELCCA | 1.8 ± 0.6 µM[9] |
| PAC3 homodimer | TB1 | In vitro PCA | 0.020 µM[10] |
| AC1-CaM | Tolonium chloride | Fluorescence Polarization | 1.24 µM[11] |
Experimental Protocols
General TR-FRET Assay Protocol for PPI Inhibitor Screening
This protocol provides a general framework for a 384-well TR-FRET assay. Specific concentrations and incubation times should be optimized for each PPI system.
Materials:
-
Purified, donor-labeled protein (e.g., with Terbium cryptate)
-
Purified, acceptor-labeled protein (e.g., with d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Donor Protein Addition: Add 10 µL of the donor-labeled protein solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Acceptor Protein Addition: Add 10 µL of the acceptor-labeled protein solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET reader using the appropriate settings for the donor and acceptor fluorophores (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and then determine the percent inhibition for each compound.
General AlphaScreen Assay Protocol for PPI Inhibitor Screening
This protocol outlines a general procedure for a 384-well AlphaScreen assay. Optimization of reagent concentrations and incubation times is crucial.
Materials:
-
Purified protein A coupled to Donor beads
-
Purified protein B coupled to Acceptor beads
-
AlphaScreen assay buffer
-
Test compounds in DMSO
-
Positive control inhibitor
-
384-well white opaque plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO into the wells of a 384-well plate.
-
Protein A-Donor Bead Addition: Add 5 µL of the Protein A-Donor bead suspension to all wells.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Protein B-Acceptor Bead Addition: Add 5 µL of the Protein B-Acceptor bead suspension to all wells.
-
Final Incubation: Incubate the plate for 1-3 hours at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Determine the percent inhibition for each compound based on the reduction in the AlphaScreen signal.
General Fluorescence Polarization Assay Protocol for PPI Inhibitor Screening
This protocol provides a general guideline for an FP-based competition assay in a 384-well format.
Materials:
-
Purified protein
-
Fluorescently labeled peptide or small molecule (tracer)
-
FP assay buffer
-
Test compounds in DMSO
-
Positive control inhibitor
-
384-well black plates
-
FP-capable plate reader
Procedure:
-
Compound and Protein Plating: Dispense 50 nL of test compounds, positive control, and DMSO into the wells. Then add 10 µL of the protein solution to all wells except those for the "no protein" control.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.
-
Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (mP) on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound based on the decrease in mP values.
Visualizations
Caption: A general workflow for high-throughput screening of PPI inhibitors.
Caption: A decision tree for troubleshooting common HTS assay issues.
Caption: A representative signaling pathway illustrating a PPI target.
References
- 1. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
Validation & Comparative
A Comparative Guide: SOD1-Derlin-1 Inhibitor-1 Versus Antisense Oligonucleotides for SOD1-ALS
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic lateral sclerosis (ALS) linked to mutations in the superoxide dismutase 1 (SOD1) gene is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. The pathogenic mechanism is believed to involve a toxic gain-of-function of the mutant SOD1 protein, leading to protein misfolding, aggregation, and cellular stress. This guide provides an objective comparison of two distinct therapeutic strategies targeting mutant SOD1: the small molecule SOD1-Derlin-1 inhibitor-1 and the antisense oligonucleotide (ASO) Tofersen. We present available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound: This small molecule inhibitor is designed to disrupt the interaction between mutant SOD1 and Derlin-1, a key component of the endoplasmic reticulum (ER)-associated degradation (ERAD) pathway.[1][2][3] The binding of misfolded mutant SOD1 to Derlin-1 is thought to impair ERAD function, leading to ER stress and apoptosis of motor neurons.[4] By preventing this interaction, the inhibitor aims to alleviate ER stress and its downstream pathological consequences.[1][2][3]
Antisense Oligonucleotides (Tofersen): Tofersen is a single-stranded nucleic acid sequence designed to bind to the messenger RNA (mRNA) of the SOD1 gene.[5][6] This binding event triggers the degradation of the SOD1 mRNA by RNase H1, thereby preventing the synthesis of the SOD1 protein.[6] This reduction in both wild-type and mutant SOD1 protein levels is intended to mitigate the toxic effects of the mutant protein.[5][6]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for both therapeutic approaches. It is important to note that the data for the this compound is from preclinical studies in a mouse model of ALS, while the data for Tofersen includes both preclinical and human clinical trial results.
Table 1: Preclinical Efficacy in SOD1-G93A Mouse Models
| Parameter | This compound | Antisense Oligonucleotide (Tofersen) |
| SOD1 Protein Reduction | Data not available | Up to ~75% reduction in human SOD1 mRNA in the spinal cord |
| Disease Onset | Delayed by 14.5% | Significant delay |
| Survival Extension | 14.2% improvement | Extended survival by almost 40 days |
| Motor Function | Ameliorated decline | Preserved compound muscle action potential and maintained neuromuscular innervation |
Table 2: Tofersen Clinical Trial Data (Phase 3 VALOR & Open-Label Extension)
| Parameter | Tofersen (100 mg) | Placebo |
| CSF SOD1 Protein Reduction (at 28 weeks) | 36% reduction from baseline | 3% decrease from baseline |
| Plasma Neurofilament Light Chain (NfL) Reduction (at 28 weeks) | 60% decrease in faster-progressing group | 20% increase in faster-progressing group |
| Change in ALSFRS-R Score (at 28 weeks) | Not statistically significant | Not statistically significant |
| Long-term Clinical Benefit (Open-Label Extension) | Earlier initiation slowed decline in clinical function, respiratory function, and muscle strength | - |
Experimental Protocols
SOD1-Derlin-1 Interaction Assay (TR-FRET)
This assay was used to screen for inhibitors of the SOD1-Derlin-1 interaction.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. In this assay, SOD1 and Derlin-1 are tagged with a donor (Europium cryptate) and an acceptor (d2) fluorophore, respectively. When the proteins interact, the fluorophores are in close proximity, allowing for FRET to occur upon excitation of the donor.
-
Protocol:
-
HEK293A cells are co-transfected with plasmids encoding Flag-tagged SOD1 and HA-tagged Derlin-1.
-
Cell lysates are prepared and incubated with an anti-Flag antibody labeled with Europium cryptate and an anti-HA antibody labeled with d2.
-
Test compounds are added to the lysate mixture.
-
The TR-FRET signal is measured using a microplate reader. A decrease in the FRET signal indicates inhibition of the SOD1-Derlin-1 interaction.
-
Western Blot for SOD1 Protein Quantification
This method is used to measure the levels of SOD1 protein in tissue or cell lysates.
-
Protocol:
-
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SOD1 (e.g., rabbit anti-SOD1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the intensity of the SOD1 bands, which are normalized to a loading control protein (e.g., GAPDH or β-actin).
-
SOD1 Aggregation Assay (Thioflavin T)
This assay is used to monitor the aggregation of SOD1 protein in vitro.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.
-
Protocol:
-
Prepare a solution of purified, demetallated SOD1 protein in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add a reducing agent, such as TCEP, to induce disulfide bond reduction and promote aggregation.
-
Add ThT to the protein solution.
-
Incubate the mixture in a 96-well plate with agitation at 37°C.
-
Monitor the increase in ThT fluorescence over time using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[7][8][9] An increase in fluorescence indicates SOD1 aggregation.
-
Motor Function Assessment in SOD1-G93A Mice
Several behavioral tests are used to assess motor function in this widely used mouse model of ALS.
-
Rotarod Test:
-
Mice are placed on a rotating rod that gradually accelerates.
-
The latency to fall from the rod is recorded as a measure of motor coordination and balance.
-
-
Grip Strength Test:
-
A grip strength meter is used to measure the peak force exerted by the mouse's forelimbs or hindlimbs as it grips a wire grid.
-
-
Neurological Scoring:
-
A standardized scoring system is used to assess the progressive paralysis of the hindlimbs, which is a key feature of the disease in this model.
-
Neurofilament Light Chain (NfL) ELISA
This assay quantifies the level of NfL, a biomarker of neuroaxonal damage, in cerebrospinal fluid (CSF) or plasma.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect NfL.
-
Protocol:
-
Wells of a microplate are coated with a capture antibody specific for NfL.
-
CSF or plasma samples, along with standards, are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of NfL in the samples is determined by comparison to the standard curve.
-
Mandatory Visualization
Caption: Signaling pathway of mutant SOD1 pathogenesis and points of therapeutic intervention.
Caption: General experimental workflow for the development of SOD1-ALS therapeutics.
Conclusion
Both the this compound and antisense oligonucleotides represent promising, albeit different, therapeutic strategies for SOD1-ALS. The SOD1-Derlin-1 inhibitor offers a novel approach by targeting a key protein-protein interaction implicated in ER stress, with preclinical data demonstrating a modest survival benefit in a mouse model. Antisense oligonucleotides, exemplified by the FDA-approved drug Tofersen, have a more established trajectory with robust preclinical data and extensive clinical trial results showing a clear biological effect (reduction of SOD1 and NfL) and, with longer-term treatment, a slowing of clinical decline.
The choice between these and other emerging therapies will depend on a variety of factors, including their long-term efficacy, safety profiles, and the specific characteristics of the patient's mutation and disease progression. Further research, including potential clinical trials for SOD1-Derlin-1 inhibitors and continued long-term follow-up for Tofersen, will be crucial in fully elucidating their respective roles in the management of SOD1-ALS. This guide provides a foundational comparison to aid researchers and drug developers in navigating this evolving therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofersen for SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middling results for tofersen in SOD1 ALS [cureffi.org]
- 7. Thioflavin-T fluorescence aggregation assay [bio-protocol.org]
- 8. Thioflavin T assay [bio-protocol.org]
- 9. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different screening methods for SOD1 inhibitors
A Comprehensive Guide to Screening Methods for SOD1 Inhibitors
Superoxide dismutase 1 (SOD1) is a critical enzyme in cellular defense against oxidative stress. However, mutations in the SOD1 gene are linked to the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). The toxic gain-of-function of mutant SOD1, often associated with its misfolding and aggregation, has made it a key therapeutic target. Consequently, a variety of screening methods have been developed to identify inhibitors of pathogenic SOD1. This guide provides a comparative analysis of these methods, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their drug discovery efforts.
Comparative Analysis of Screening Methods
The screening for SOD1 inhibitors can be broadly categorized into four main approaches: targeting SOD1 transcription, inhibiting its aggregation, blocking its enzymatic activity, and disrupting its protein-protein interactions. Each strategy offers distinct advantages and is suited for identifying different classes of inhibitors.
Data Presentation: Performance of Different Screening Assays
The following table summarizes the quantitative data from various screening methods for SOD1 inhibitors, providing a comparative overview of their performance metrics.
| Screening Method Category | Specific Assay | Key Performance Metrics | Reference Compound/Inhibitor | Cell Line/System | Source |
| Inhibition of SOD1 Transcription | GFP Reporter Assay | EC50: 10.6 µMLD50: >30 µMZ'-factor: 0.35 | N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide | PC12 | [1] |
| Inhibition of SOD1 Aggregation | Cell-based Aggregation Assay | - | Proteasome inhibitors (e.g., ALLN) as inducers | HEK293 expressing mutant SOD1 | [2][3] |
| Thioflavin T (ThT) Fluorescence Assay | - | - | In vitro (recombinant SOD1) | [4] | |
| Inhibition of Protein-Protein Interaction | AlphaLISA (SOD1-Dynein) | Z'-factor: >0.5 (assay development) | LDN-0007065, LDN-0007588 | HEK293T co-expressing interacting proteins | [5] |
| TR-FRET (SOD1-Derlin-1) | IC50: (e.g., #56-20, #56-26) < #56Z'-factor: >0.75 (primary screen) | #56 and its analogs | HEK293A co-expressing interacting proteins | [6] | |
| Inhibition of SOD1 Enzymatic Activity | Colorimetric Assay | - | LD100 (IC50: nanomolar scale) | In vitro and in cells (e.g., HeLa) | [7] |
Experimental Protocols
Detailed methodologies for the key screening assays are provided below to enable their implementation in a laboratory setting.
Inhibition of SOD1 Transcription: GFP Reporter Assay
This cell-based high-throughput screen identifies compounds that reduce the transcription of the SOD1 gene.
Principle: A PC12 cell line is engineered to stably express Green Fluorescent Protein (GFP) under the control of the human SOD1 promoter. Inhibitors of SOD1 transcription will lead to a decrease in GFP fluorescence, which can be quantified.[1]
Protocol:
-
Cell Culture: Maintain the PC12 cell line stably expressing the SOD1 promoter-GFP reporter in DMEM-F12 medium supplemented with 10% horse serum, 5% fetal bovine serum, and a selection antibiotic (e.g., G418).
-
Compound Plating: Dispense test compounds into 96- or 384-well microplates.
-
Cell Seeding: Plate the reporter cells into the compound-containing plates.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) to allow for effects on transcription.
-
Fluorescence Reading: Measure the GFP fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to a vehicle control (e.g., DMSO) and calculate the percent inhibition. Compounds showing significant inhibition are selected as hits. A counter-screen to assess cytotoxicity is recommended.[1]
Inhibition of SOD1 Aggregation: Cell-Based Fluorescent Protein Assay
This assay quantifies the ability of compounds to prevent the aggregation of mutant SOD1 within cells.
Principle: HEK293 cells are engineered to stably express a mutant form of SOD1 (e.g., A4V) fused to a fluorescent protein (e.g., RFP or YFP). Aggregation is induced by treating the cells with a proteasome inhibitor. The formation of fluorescent aggregates can be visualized and quantified using high-content imaging.[2][3]
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the fluorescently-tagged mutant SOD1.
-
Compound Treatment: Pre-incubate the cells with test compounds for a set period (e.g., 24 hours).[3]
-
Aggregation Induction: Add a proteasome inhibitor (e.g., ALLN) to the cell culture medium to induce SOD1 aggregation.[3]
-
Incubation: Incubate the cells overnight to allow for aggregate formation.[3]
-
Cell Staining and Fixation: Fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify and quantify the number and intensity of fluorescent aggregates per cell.[2]
Inhibition of SOD1 Aggregation: Thioflavin T (ThT) Fluorescence Assay
This in vitro assay monitors the kinetics of SOD1 fibril formation.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This property is used to monitor the aggregation of purified, demetallated SOD1 in real-time.[4]
Protocol:
-
Protein Preparation: Use purified, de-metallated SOD1 for the assay.
-
Reaction Setup: In a 96-well plate, combine the de-metallated SOD1, Thioflavin T, a reducing agent (e.g., TCEP) to induce aggregation, and the test compounds in a suitable buffer (e.g., potassium phosphate).[4]
-
Incubation and Shaking: Incubate the plate at 37°C with continuous shaking to promote fibril formation.[8]
-
Fluorescence Monitoring: Measure the ThT fluorescence at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity over time. Inhibitors of aggregation will show a reduced rate of fluorescence increase or a longer lag phase.
Inhibition of Protein-Protein Interaction: AlphaLISA
This high-throughput assay is designed to screen for inhibitors of the interaction between mutant SOD1 and its binding partners, such as the dynein complex.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that are brought into close proximity when the two interacting proteins are present. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the signal.[5]
Protocol:
-
Cell Lysate Preparation: Co-express tagged versions of the interacting proteins (e.g., GST-tagged dynein and FLAG-tagged mutant SOD1) in a suitable cell line (e.g., HEK293T) and prepare cell lysates.[5]
-
Assay Reaction: In a 384-well plate, add the cell lysate, AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-FLAG), and biotinylated antibody against the other tag (e.g., anti-GST).[5]
-
Incubation: Incubate the mixture to allow for the formation of the protein-antibody-bead complexes.
-
Addition of Donor Beads: Add streptavidin-coated donor beads, which will bind to the biotinylated antibody.
-
Signal Detection: After a final incubation, read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition based on the signal reduction in the presence of test compounds compared to a control.
Mandatory Visualizations
SOD1 Inhibitor Screening Workflow
Caption: A generalized workflow for the discovery and development of SOD1 inhibitors.
SOD1 Pathological Signaling Pathway
Caption: Key pathological pathways initiated by mutant SOD1 leading to motor neuron death.
References
- 1. A high-throughput screen to identify inhibitors of SOD1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T assay [bio-protocol.org]
Validating On-Target Engagement of SOD1-Derlin-1 Inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between mutant superoxide dismutase 1 (SOD1) and Derlin-1 is a critical pathological event in amyotrophic lateral sclerosis (ALS), leading to endoplasmic reticulum (ER) stress and neuronal cell death.[1] Small molecule inhibitors that disrupt this interaction, such as SOD1-Derlin-1 inhibitor-1, represent a promising therapeutic strategy. This guide provides a comparative overview of methods to validate the on-target engagement of this compound in cells, offering supporting experimental data and protocols.
Comparative Analysis of Inhibitors
Validating the efficacy of this compound necessitates a comparison with other molecules known to disrupt the SOD1-Derlin-1 interaction. The primary alternatives include Derlin-1-derived peptides and other small molecule inhibitors identified through high-throughput screening.
| Inhibitor | Type | Mechanism of Action | Quantitative Data | Reference |
| This compound (Compound #56-20) | Small Molecule | Directly binds to the Derlin-1 binding region on mutant SOD1, preventing its interaction with Derlin-1. | IC50: 7.11 µM for inhibiting the SOD1 G93A-Derlin-1 complex.[2] Kd: 81.1 µM for interaction with SOD1 G93A.[2][3] | --INVALID-LINK-- |
| Derlin-1 (CT4) Peptide | Peptide | A peptide derived from Derlin-1 that corresponds to the binding site for SOD1. It acts as a competitive inhibitor. | While a direct IC50 value is not readily available in the reviewed literature, its efficacy is demonstrated by its ability to attenuate the FRET signal in a concentration-dependent manner in competition assays.[4] It has been shown to strongly inhibit the binding of Derlin-1 to mutant SOD1.[5] | --INVALID-LINK-- |
| Other Small Molecule Analogs (e.g., #56 series) | Small Molecule | Analogs of the initial hit compound (#56) with inhibitory activity against the SOD1-Derlin-1 interaction. | Various analogs show a range of inhibitory activity, with some demonstrating lower IC50 values than the initial hit. For example, compound #56-59 disrupts all tested SOD1mut-Derlin-1 interactions.[6] | --INVALID-LINK-- |
Signaling Pathway and Inhibitor Mechanism
The interaction of mutant SOD1 with Derlin-1, a key component of the ER-associated degradation (ERAD) machinery, triggers a cascade of events leading to motor neuron death. This compound acts by directly interfering with this initial protein-protein interaction.
Caption: SOD1-Derlin-1 signaling pathway and inhibitor action.
Experimental Protocols for On-Target Validation
To rigorously validate the on-target engagement of this compound, a combination of cellular and biochemical assays is essential.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay is ideal for screening and quantifying the inhibition of the SOD1-Derlin-1 interaction.
Caption: TR-FRET experimental workflow for inhibitor screening.
Detailed Protocol:
-
Cell Culture and Lysis: Culture HEK293A cells and transfect with plasmids encoding Flag-tagged mutant SOD1 and HA-tagged Derlin-1. Lyse the cells in a suitable buffer for FRET assays.
-
Compound Plating: Dispense the this compound and control compounds into a 384-well plate.
-
Reaction Setup: Add the cell lysate to the wells containing the compounds.
-
Antibody Addition: Add a mixture of Europium (Eu)-labeled anti-Flag antibody (donor) and d2-labeled anti-HA antibody (acceptor).
-
Incubation: Incubate the plate to allow for the formation of the protein-antibody complexes and subsequent FRET to occur in the absence of inhibition.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. A decrease in this ratio in the presence of the inhibitor indicates a disruption of the SOD1-Derlin-1 interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard method to confirm the interaction between two proteins in a cellular context and to validate the disruptive effect of an inhibitor.
References
- 1. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of a Novel SOD1-Derlin-1 Inhibitor: A Comparative Guide for Preclinical ALS Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of SOD1-Derlin-1 Inhibitor-1, a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). This document outlines supporting experimental data, detailed protocols, and a comparative analysis with alternative strategies targeting SOD1 pathology.
Mutant superoxide dismutase 1 (SOD1) is a key pathogenic factor in a subset of familial ALS cases. The interaction between mutant SOD1 and Derlin-1, a component of the endoplasmic reticulum (ER)-associated degradation (ERAD) machinery, has been identified as a critical step in the disease cascade, leading to ER stress and motor neuron death.[1][2] this compound (also referred to as compound #56-20 or #56-59 in literature) has emerged as a specific small molecule designed to disrupt this interaction.[3][4] This guide synthesizes the available preclinical data to facilitate the evaluation of this inhibitor for further research and development.
Quantitative Performance Analysis
The efficacy of this compound has been evaluated in both cellular and animal models of ALS. The following tables summarize the key quantitative findings from these studies, providing a direct comparison of its in vitro potency and in vivo therapeutic effects.
In Vitro Efficacy of this compound
| Assay Type | Mutant SOD1 Variant | Key Parameter | Value | Reference |
| In vitro Immunoprecipitation | SOD1 G93A | IC50 | 7.11 µM | [3] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | SOD1 G93A | Inhibition | >15% | [4] |
| Cell-based Assay | Multiple SOD1 mutants | Inhibition of Interaction | Yes | [4] |
In Vivo Efficacy in SOD1 G93A Mouse Model
| Treatment Group | Parameter | Result | Significance | Reference |
| This compound (#56-59) | Onset of Motor Deficit | Delayed | P < 0.05 | [5] |
| This compound (#56-59) | Survival | Extended | P < 0.05 | [5] |
| This compound (#56-59) | Motor Neuron Count (Lumbar Spinal Cord) | Increased vs. DMSO | P < 0.05 | [5] |
| Vehicle (DMSO) | Onset of Motor Deficit | Baseline | - | [5] |
| Vehicle (DMSO) | Survival | Baseline | - | [5] |
| Vehicle (DMSO) | Motor Neuron Count (Lumbar Spinal Cord) | Baseline | - | [5] |
Comparative Landscape: Alternative SOD1-Targeting Strategies
While this compound presents a targeted approach, several other strategies are being explored to mitigate mutant SOD1 toxicity. This section provides a brief overview of these alternative approaches.
| Therapeutic Strategy | Mechanism of Action | Example Compound/Method | Key In Vitro/In Vivo Findings | Reference |
| SOD1 Aggregation Inhibition | Prevents the formation of toxic SOD1 aggregates. | HTB1M | Inhibited amyloid aggregation in vitro and reduced cytotoxicity in motor neuron-like cells. | [6] |
| SOD1 Dimer Stabilization | Prevents the dissociation of SOD1 dimers, a key step in aggregation. | Ebselen and analogs | Stabilizes the SOD1 dimer. | [7] |
| SOD1 Trimerization Inhibition | Targets the formation of cytotoxic SOD1 trimers. | PRG-A-04 | Suppressed mutant SOD1 aggregation and extended lifespan in an ALS mouse model. | [8] |
| Virtual Screening for SOD1 Binders | Computationally identifies small molecules that bind to SOD1. | CID:133306073, CID:133446715 | Identified as potential scaffolds with promising inhibitory properties against SOD1. | [9] |
Experimental Methodologies
To ensure reproducibility and facilitate the design of further validation studies, detailed protocols for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for SOD1-Derlin-1 Interaction
This protocol is adapted from standard Co-IP procedures and is optimized for assessing the interaction between SOD1 and Derlin-1.[10][11][12][13]
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Antibodies: Anti-FLAG antibody (for FLAG-tagged SOD1), Anti-HA antibody (for HA-tagged Derlin-1), and appropriate secondary antibodies
-
Protein A/G magnetic beads
-
Wash buffer (cell lysis buffer without protease inhibitors)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Transfect cells (e.g., HEK293T) with plasmids encoding FLAG-tagged mutant SOD1 and HA-tagged Derlin-1.
-
After 24-48 hours, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add the primary antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with the appropriate primary antibodies (e.g., anti-HA to detect co-immunoprecipitated Derlin-1) and secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput screening assay is designed to quantify the interaction between SOD1 and Derlin-1 in the presence of potential inhibitors.[2][14][15]
Materials:
-
Tagged proteins: e.g., FLAG-tagged SOD1 and HA-tagged Derlin-1
-
TR-FRET detection reagents: Europium (Eu)-labeled anti-FLAG antibody (donor) and d2-labeled anti-HA antibody (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the tagged proteins and TR-FRET antibodies to their optimal concentrations in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the test compound (e.g., this compound) at various concentrations to the wells of the 384-well plate.
-
Add the tagged proteins (FLAG-SOD1 and HA-Derlin-1) to the wells.
-
Add the TR-FRET antibody pair (Eu-anti-FLAG and d2-anti-HA).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET enabled plate reader. The reader will excite the donor fluorophore (Europium) at ~320-340 nm and measure the emission at two wavelengths: the donor emission (~615 nm) and the acceptor emission (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the TR-FRET ratio in the presence of the compound indicates inhibition of the SOD1-Derlin-1 interaction.
-
Plot the TR-FRET ratio against the compound concentration to determine the IC50 value.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: SOD1-Derlin-1 signaling pathway and the inhibitory action of the compound.
Caption: Experimental workflow for cross-validating in vitro and in vivo results.
References
- 1. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A computational combinatorial approach identifies a protein inhibitor of superoxide dismutase 1 misfolding, aggregation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Search for Inhibitors of SOD1 Mutant Infectivity as Potential Therapeutics for ALS Disease [mdpi.com]
- 8. Inhibition of SOD1 trimerization is a novel drug target for ALS disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling promising inhibitors of superoxide dismutase 1 (SOD1) for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Navigating the Therapeutic Potential of SOD1-Derlin-1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic window of SOD1-Derlin-1 inhibitor-1 and its analogs. It offers a comparative analysis with alternative therapeutic strategies for Amyotrophic Lateral Sclerosis (ALS), supported by experimental data, detailed protocols, and visual workflows.
The interaction between mutant superoxide dismutase 1 (SOD1) and Derlin-1, a key component of the endoplasmic reticulum (ER)-associated degradation (ERAD) pathway, has been identified as a critical step in the pathology of familial ALS. This interaction is believed to trigger ER stress and subsequent motor neuron death. Small molecule inhibitors that disrupt this interaction, such as this compound (also known as compound #56-20) and its analogs, have emerged as a promising therapeutic strategy. This guide delves into the preclinical data available for these inhibitors to assess their therapeutic potential and compares them with other approaches targeting SOD1.
Performance Comparison of SOD1-Targeted Therapies
The development of therapeutics for SOD1-ALS has explored various modalities, from small molecules to antisense oligonucleotides. Below is a comparative summary of SOD1-Derlin-1 inhibitors and other key alternatives.
| Therapeutic Agent | Class | Mechanism of Action | Efficacy Highlights | Potential Limitations |
| This compound (#56-20) | Small Molecule | Inhibits the interaction between mutant SOD1 and Derlin-1. | IC50 of 7.11 µM for inhibiting the SOD1 G93A-Derlin-1 interaction[1]. | Limited in vivo data specifically for #56-20. Potential for a narrow therapeutic window observed with analogs. |
| #56-26 | Small Molecule | Inhibits the interaction between mutant SOD1 and Derlin-1. | Lower IC50 than the parent compound #56, suggesting higher potency. | Lack of extensive in vivo studies and toxicity data. |
| #56-59 | Small Molecule | Inhibits the interaction between mutant SOD1 and Derlin-1. | In a SOD1 G93A mouse model, delayed disease onset and prolonged survival. | Showed toxicity in some iPSC-derived motor neuron lines, indicating a potential narrow therapeutic window. Low brain and spinal cord concentrations in mice. |
| Tofersen (Qalsody™) | Antisense Oligonucleotide (ASO) | Binds to SOD1 mRNA, promoting its degradation and reducing the synthesis of SOD1 protein. | Reduces total SOD1 protein levels in the cerebrospinal fluid (CSF). Has received accelerated FDA approval. | Requires intrathecal administration. |
| PRG-A01 | Small Molecule | Blocks the misfolding and aggregation of SOD1. | Rescued cell death in a neuroblastoma cell line and showed improved motor function and survival in a SOD1 G93A mouse model. | The precise mechanism of action and off-target effects are still under investigation. |
| P7C3A20 | Aminopropyl Carbazole Analog | Protects spinal cord neurons from death in a SOD1 G93A mouse model. | Demonstrates neuroprotective effects in vivo. | The direct target and the full mechanism of action require further elucidation. |
In Vitro Efficacy of SOD1-Derlin-1 Inhibitors
The initial screening and validation of the #56 series of compounds provided quantitative measures of their ability to disrupt the SOD1-Derlin-1 interaction.
| Compound | IC50 (µM) for SOD1 G93A-Derlin-1 Interaction Inhibition |
| This compound (#56-20) | 7.11[1] |
| #56-26 | Lower than parent compound #56 |
In Vivo Efficacy of a Lead SOD1-Derlin-1 Inhibitor
Compound #56-59 was advanced to in vivo studies in the SOD1 G93A transgenic mouse model of ALS, a standard preclinical model for this disease.
| Parameter | Vehicle Control | #56-59 Treated |
| Disease Onset | ~110 days | Delayed |
| Survival | ~125 days | Prolonged |
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the data and designing future studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for High-Throughput Screening
This assay was employed to screen a large chemical library for inhibitors of the SOD1-Derlin-1 interaction.
-
Principle: The assay measures the proximity of two molecules (SOD1 and Derlin-1) tagged with fluorescent labels. When the molecules interact, a donor fluorophore (Europium cryptate) transfers energy to an acceptor fluorophore (d2), generating a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the FRET signal.
-
Cell Lysate Preparation: HEK293A cells were transfected with plasmids encoding tagged versions of SOD1 (e.g., Flag-SOD1 G93A) and Derlin-1 (e.g., Derlin-1-HA). After incubation, the cells were lysed to obtain a source of the interacting proteins.
-
Screening Protocol:
-
The cell lysate containing the tagged SOD1 and Derlin-1 proteins was dispensed into microplates.
-
Compounds from a chemical library (approximately 160,000 compounds) were added to the wells.
-
Antibodies labeled with the donor (anti-Flag-Eu) and acceptor (anti-HA-d2) fluorophores were added.
-
After incubation, the TR-FRET signal was measured. A decrease in the signal indicated potential inhibitory activity.
-
-
Hit Validation: Compounds that showed significant inhibition were further validated through dose-response curves to determine their potency (IC50 values).
In Vivo Efficacy in a SOD1 G93A Mouse Model
The therapeutic potential of a lead compound (#56-59) was assessed in a transgenic mouse model of ALS that overexpresses the human SOD1 gene with the G93A mutation.
-
Animal Model: Male B6SJL-Tg(SOD1*G93A)1Gur/J mice were used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.
-
Drug Administration: The inhibitor (#56-59) or a vehicle control was administered to the mice, typically starting before or at the onset of disease symptoms. The route of administration (e.g., intraperitoneal injection) and dosing regimen were defined for the study.
-
Monitoring of Disease Progression:
-
Motor Function: Mice were regularly assessed for motor performance using tests such as the rotarod test, which measures their ability to stay on a rotating rod.
-
Disease Onset: The age at which motor deficits first appeared was recorded.
-
Body Weight: Body weight was monitored as a general indicator of health and disease progression.
-
Survival: The lifespan of the mice was recorded.
-
-
Histological Analysis: At the end of the study, spinal cord tissues were collected and analyzed for motor neuron survival and other pathological markers.
Visualizing the Mechanisms and Workflows
To further clarify the underlying biology and experimental design, the following diagrams illustrate the key pathways and processes.
Caption: The pathogenic cascade initiated by the interaction of mutant SOD1 with Derlin-1.
Caption: The experimental workflow for the discovery and validation of SOD1-Derlin-1 inhibitors.
References
Comparative Analysis of Novel and Established Therapeutic Agents for Amyotrophic Lateral Sclerosis: SOD1-Derlin-1 Inhibitor-1, Riluzole, and Edaravone
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle wasting, paralysis, and ultimately, respiratory failure.[1] The pathological mechanisms underlying ALS are complex and multifactorial, involving genetic mutations, oxidative stress, excitotoxicity, and protein misfolding.[2] Mutations in the gene encoding copper-zinc superoxide dismutase (SOD1) are a significant cause of familial ALS (fALS), leading to protein misfolding and aggregation that is toxic to neurons.[3][4] This guide provides a detailed comparison of three therapeutic agents with distinct mechanisms of action: SOD1-Derlin-1 inhibitor-1, a preclinical compound targeting protein misfolding; Riluzole, an approved drug targeting excitotoxicity; and Edaravone, an approved drug targeting oxidative stress.
Mechanism of Action
The therapeutic strategies for ALS are diverse, reflecting the complexity of the disease. This compound represents a targeted approach against a specific protein-protein interaction implicated in SOD1-mutant ALS. Riluzole modulates glutamate excitotoxicity, a broader pathological process in neurodegeneration. Edaravone acts as a general antioxidant, mitigating cellular damage from reactive oxygen species.
This compound: Targeting Protein Misfolding and ER Stress
Mutant SOD1 (SOD1mut) proteins are prone to misfolding and aggregation, a hallmark of SOD1-linked ALS.[3][5] A key pathogenic event is the interaction of SOD1mut with Derlin-1, an essential component of the endoplasmic reticulum-associated protein degradation (ERAD) pathway located in the ER membrane.[6][7] This aberrant interaction is believed to trigger ER stress and activate the apoptosis signal-regulating kinase 1 (ASK1) pathway, leading to motor neuron death.[8]
This compound is a small molecule specifically designed to block this interaction.[7][9] By binding to mutant SOD1, the inhibitor prevents its association with Derlin-1, thereby disrupting a critical step in the cell death cascade.[10] This mechanism aims to ameliorate the specific toxicity caused by a wide range of SOD1 mutations.[7][11]
Caption: this compound blocks the toxic interaction between mutant SOD1 and Derlin-1.
Riluzole: A Glutamate Antagonist
One of the proposed mechanisms contributing to motor neuron death in ALS is excitotoxicity, caused by excessive levels of the neurotransmitter glutamate in the synapse.[12] Riluzole's primary mechanism of action is the inhibition of glutamate release.[13][14] It achieves this by blocking voltage-gated sodium channels on presynaptic neurons, which reduces neuronal excitability.[13][15] While its full mechanism is not completely understood, it may also interfere with intracellular events following transmitter binding at excitatory amino acid receptors.[14] By reducing glutamatergic transmission, Riluzole helps protect motor neurons from excitotoxic damage.[12][13]
Caption: Riluzole reduces glutamate release by inhibiting presynaptic sodium channels.
Edaravone: A Free Radical Scavenger
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another key factor in ALS pathology.[16][17][18] ROS can damage essential cellular components like lipids, proteins, and DNA, contributing to neurodegeneration.[17][19] Edaravone is a potent free radical scavenger.[19][20] It works by capturing and neutralizing various ROS, thereby protecting neurons from oxidative damage.[16][20] Its antioxidant properties are thought to slow the progression of functional decline in ALS.[16][18]
Caption: Edaravone protects neurons by scavenging harmful reactive oxygen species (ROS).
Performance and Efficacy Data
The efficacy of these three compounds is assessed using different metrics, reflecting their stages of development. This compound has been evaluated in preclinical models, while Riluzole and Edaravone have extensive clinical trial data in human patients.
| Parameter | This compound | Riluzole | Edaravone |
| Development Stage | Preclinical | Approved (FDA 1995)[12] | Approved (FDA 2017)[16] |
| Primary Efficacy Metric | Inhibition of protein-protein interaction, improved motor function and survival in mice | Increased patient survival | Slowed decline in functional rating score (ALSFRS-R) |
| Quantitative Data | IC50: 7.11 μM (for inhibiting SOD1G93A-Derlin-1 complex)[9] Binding Affinity (Kd): 81.1 μM (interaction with SOD1G93A)[9] In vivo: Significantly ameliorates ALS pathology in SOD1G93A mouse model[7] | Clinical Trials: Extends median survival by ~2-3 months (HR ~0.80)[21][22] Real-World Evidence: Suggests a more substantial median survival benefit, potentially 6-19 months longer than untreated patients[21][22][23] | Phase 3 Trial (MCI186-19): Slowed decline in ALSFRS-R score by 33% vs. placebo over 24 weeks. Mean difference of 2.49 points (p=0.0013)[24][25][26] Post-hoc Analysis: 53% relative risk reduction of milestone events (death, tracheostomy, etc.) at 48 weeks (HR 0.47, p=0.02)[27] |
| Target Population | Patients with SOD1 mutations | Broad ALS population | A specific subset of early-stage ALS patients with preserved respiratory function[26][28][29] |
Experimental Protocols
The validation of these therapeutic agents relies on a range of experimental designs, from high-throughput screening and animal models for preclinical compounds to rigorous, placebo-controlled trials for approved drugs.
Protocol 1: High-Throughput Screening for SOD1-Derlin-1 Inhibitors
The identification of this compound was achieved through a multi-step screening process targeting the specific protein-protein interaction.
-
Objective: To identify small molecules that disrupt the interaction between mutant SOD1 and Derlin-1.
-
Methodology:
-
Primary Screening: A library of approximately 160,000 compounds was screened using a Förster resonance energy transfer (FRET)-based assay.[11][30] In this system, SOD1 and Derlin-1 proteins are tagged with FRET donor and acceptor fluorophores. An interaction between the two brings the fluorophores into proximity, generating a FRET signal. A compound that inhibits the interaction will reduce the FRET signal.
-
Secondary Screening: Positive hits from the primary screen were re-tested to confirm their inhibitory activity and rule out false positives.
-
Tertiary Screening (IC50 Determination): Confirmed inhibitors were tested at various concentrations to determine their half-maximal inhibitory concentration (IC50), a measure of their potency.[11] Compound #56 (this compound) was identified as a potent inhibitor.[30]
-
Caption: High-throughput screening workflow used to identify the SOD1-Derlin-1 inhibitor.
Protocol 2: Preclinical Efficacy Testing in an ALS Mouse Model (SOD1G93A)
Once identified, the inhibitor's efficacy is tested in a living organism that models the human disease.
-
Objective: To assess the therapeutic effect of this compound on disease progression and survival in a transgenic mouse model of ALS.
-
Animal Model: SOD1G93A transgenic mice, which express a human mutant SOD1 gene and develop a progressive motor neuron disease similar to human ALS.
-
Methodology:
-
Drug Administration: Mice are treated with the inhibitor or a vehicle control, typically starting before or at the onset of symptoms.
-
Behavioral Assessment: Motor function is regularly assessed using tests like the rotarod test (measuring balance and coordination) and grip strength tests.
-
Survival Analysis: The lifespan of treated versus control mice is monitored and recorded. A significant extension in survival is a key indicator of efficacy.
-
Pathological Analysis: At the end of the study, spinal cord and brain tissues are collected for histological and biochemical analysis to measure motor neuron loss, SOD1 aggregation, and markers of ER stress.[7]
-
Protocol 3: Phase 3 Clinical Trial Design (Example: Edaravone Study 19)
The approval of drugs like Riluzole and Edaravone is based on large-scale, randomized, double-blind, placebo-controlled clinical trials.[26][31]
-
Objective: To evaluate the efficacy and safety of Edaravone in patients with ALS.[26]
-
Inclusion Criteria: A key aspect of this trial was its focus on a specific patient sub-group believed to be most likely to show a benefit.[16][29] Criteria included:
-
Definite or probable ALS diagnosis.
-
Disease duration of 2 years or less.
-
Forced Vital Capacity (FVC) of 80% or greater.[25]
-
-
Methodology:
-
Randomization: 137 eligible patients were randomized to receive either intravenous Edaravone (60 mg) or a placebo.[26]
-
Treatment Cycle: Treatment was administered in cycles: daily dosing for 14 days, followed by a 14-day drug-free period.[18]
-
Primary Endpoint: The primary measure of efficacy was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score over 24 weeks. The ALSFRS-R is a validated scale that assesses disability in patients with ALS.[26]
-
Data Analysis: The change in ALSFRS-R scores between the Edaravone and placebo groups was compared using statistical analysis to determine if the drug significantly slowed functional decline.[26]
-
Protocol 4: Common Assays for Measuring Neuronal Cell Death
Assessing the neuroprotective effects of candidate drugs in vitro often involves quantifying neuronal cell death.
-
Objective: To measure the viability of neuronal cells in culture after exposure to a toxic stimulus (e.g., mutant SOD1, glutamate) with or without a therapeutic compound.
-
Common Methods:
-
MTT Assay: Measures the metabolic activity of cells.[32] Living cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified by measuring absorbance. A decrease in absorbance indicates reduced cell viability.[32][33]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged, a hallmark of cell death. The amount of LDH in the medium is proportional to the number of dead cells.[33]
-
TUNEL Staining: This method detects DNA fragmentation, a characteristic of late-stage apoptosis. It is often used in tissue sections to identify dying cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It enters dead or dying cells with compromised membranes and intercalates with DNA, allowing for the quantification of cell death via fluorescence microscopy or flow cytometry.[32][34]
-
Comparative Summary and Future Outlook
This compound, Riluzole, and Edaravone each target a different aspect of ALS pathology. Their comparison highlights the evolution of therapeutic strategies, from broad-acting agents to highly specific, mechanism-based inhibitors.
| Feature | This compound | Riluzole | Edaravone |
| Therapeutic Target | Mutant SOD1-Derlin-1 Interaction | Glutamate Excitotoxicity | Oxidative Stress |
| Specificity | High (Specific to SOD1mut pathology) | Low (Broad neuroprotective effect) | Low (Broad antioxidant effect) |
| Mechanism Type | Disease-Modifying (targets a root cause in fALS) | Symptomatic/Neuroprotective | Symptomatic/Neuroprotective |
| Potential Advantage | Potential for high efficacy in a genetically defined patient population (SOD1-ALS) | First approved therapy, established safety profile, modest survival benefit in broad population | Slows functional decline in a subset of patients, available in oral formulation |
| Limitation | Preclinical stage; efficacy in humans unknown; limited to SOD1-ALS | Modest efficacy; does not halt disease progression | Efficacy demonstrated in a restricted patient population; does not halt disease progression |
The landscape of ALS therapeutics is advancing from broadly acting neuroprotective agents like Riluzole and Edaravone to targeted therapies like the SOD1-Derlin-1 inhibitor. While Riluzole and Edaravone provide modest but significant benefits to patients, their efficacy is limited.[2][28] The development of compounds like this compound, which targets a specific, genetically-defined pathogenic mechanism, represents a promising future direction. This approach not only holds the potential for greater efficacy in select patient populations but also underscores the importance of personalized medicine in tackling complex neurodegenerative diseases like ALS. Future research will likely focus on combination therapies that target multiple pathological pathways simultaneously to achieve a more profound impact on disease progression.
References
- 1. news-medical.net [news-medical.net]
- 2. DSpace [open.bu.edu]
- 3. SOD1 aggregation and ALS: role of metallation states and disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 5. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq [stressmarq.com]
- 6. Derlin-1 - Wikipedia [en.wikipedia.org]
- 7. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Buy this compound (EVT-283770) [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Riluzole - Wikipedia [en.wikipedia.org]
- 16. als.org [als.org]
- 17. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 18. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. dovepress.com [dovepress.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. alsnewstoday.com [alsnewstoday.com]
- 25. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. neurologylive.com [neurologylive.com]
- 28. diva-portal.org [diva-portal.org]
- 29. Assessing the efficacy of amyotrophic lateral sclerosis drugs in slowing disease progression: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]
- 34. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Long-Term Efficacy of SOD1-Derlin-1 Inhibitor-1 in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy of SOD1-Derlin-1 inhibitor-1 in preclinical animal models of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. The data presented herein is based on studies conducted in the widely utilized SOD1-G93A transgenic mouse model, which recapitulates key features of the human disease. This document aims to offer an objective comparison of the inhibitor's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction to SOD1-Derlin-1 Inhibition in ALS
Mutations in the superoxide dismutase 1 (SOD1) gene are a known cause of familial ALS. The mutant SOD1 protein (SOD1mut) misfolds and aggregates, leading to cellular stress and motor neuron death. A key pathological mechanism involves the interaction of SOD1mut with Derlin-1, a protein resident in the endoplasmic reticulum (ER) membrane. This interaction is believed to trigger ER stress and initiate a cascade of events culminating in apoptosis.
This compound is a small molecule designed to specifically disrupt the interaction between mutant SOD1 and Derlin-1, thereby aiming to mitigate ER stress and protect motor neurons from degeneration.
Mechanism of Action: The SOD1-Derlin-1 Interaction Pathway
The interaction between mutant SOD1 and Derlin-1 is a critical step in the pathogenic cascade leading to motor neuron death in SOD1-linked ALS. The following diagram illustrates this proposed signaling pathway and the therapeutic intervention point of this compound.
Independent Verification of the Neuroprotective Effects of SOD1-Derlin-1 Inhibitor-1: A Comparative Guide
This guide provides an objective comparison of the neuroprotective performance of SOD1-Derlin-1 inhibitor-1 against other therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Introduction to SOD1-Derlin-1 Interaction in ALS
Mutations in the Cu/Zn superoxide dismutase (SOD1) gene are a known cause of familial Amyotrophic Lateral Sclerosis (ALS). The mutant SOD1 protein (SOD1mut) has been shown to interact with Derlin-1, a key component of the endoplasmic reticulum-associated degradation (ERAD) machinery. This aberrant interaction is believed to impair ERAD function, leading to ER stress and the activation of the apoptosis signal-regulating kinase 1 (ASK1)-dependent cell death pathway in motor neurons. Consequently, inhibiting the interaction between SOD1mut and Derlin-1 presents a promising therapeutic strategy for ALS. This guide evaluates the efficacy of a small molecule inhibitor of this interaction, this compound (also referred to as compound #56 and its analog #56-59), in comparison to other neuroprotective agents.
Comparative Efficacy of Neuroprotective Agents in Preclinical Models
The following table summarizes the quantitative data on the neuroprotective effects of this compound and alternative therapeutic agents in preclinical ALS models, primarily the SOD1-G93A transgenic mouse.
| Compound | Mechanism of Action | Animal Model | Key Quantitative Findings |
| This compound (#56-59) | Inhibits the interaction between mutant SOD1 and Derlin-1, reducing ER stress and subsequent apoptosis. | SOD1-G93A Transgenic Mice | - Delayed disease onset by approximately 14.5% - Extended lifespan by approximately 14.2%[1][2] |
| Riluzole | Glutamate antagonist, inhibits persistent sodium currents. | SOD1-G93A Transgenic Mice | - Mixed results in preclinical models. Some studies show no significant effect on lifespan or motor function[3][4]. Other studies suggest a modest survival benefit. |
| Edaravone | Free radical scavenger, reduces oxidative stress. | SOD1-G93A Transgenic Mice | - In a phase 3 trial, edaravone was shown to slow the rate of functional decline by 33% compared to placebo at 24 weeks in human patients[5]. Preclinical data in mouse models is less consistent. |
| Curcumin | Anti-inflammatory, antioxidant, and anti-protein aggregation effects. | H46R Mutant SOD1 Transgenic Mice | - Significantly slowed the progression of motor dysfunction in the rotarod test. - Reduced highly-aggregated SOD1 in the spinal cord[6]. |
| Melatonin | Antioxidant and anti-apoptotic properties. | SOD1-G93A Transgenic Mice | - Conflicting results in mouse models. Some studies report delayed onset of weakness and prolonged survival[7][8], while another showed it may exacerbate the disease[7]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and further research.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SOD1-Derlin-1 Interaction
This protocol is designed to screen for inhibitors of the SOD1-Derlin-1 protein-protein interaction in a high-throughput format.
-
Reagent Preparation:
-
Prepare cell lysates from HEK293A cells co-transfected with plasmids expressing Flag-tagged SOD1G93A and HA-tagged Derlin-1.
-
Prepare assay buffer: 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, and 0.5 mM EDTA, pH 7.4.
-
Prepare donor solution: Terbium (Tb)-labeled anti-Flag antibody diluted in assay buffer.
-
Prepare acceptor solution: d2-labeled anti-HA antibody diluted in assay buffer.
-
Prepare test compounds at various concentrations in DMSO.
-
-
Assay Procedure:
-
Dispense 5 µL of cell lysate into the wells of a 384-well white plate.
-
Add 50 nL of test compound solution to each well.
-
Add 5 µL of the donor solution to each well.
-
Add 5 µL of the acceptor solution to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (for Terbium) and 665 nm (for d2).
-
Calculate the FRET ratio (665 nm emission / 615 nm emission) for each well.
-
Inhibition of the SOD1-Derlin-1 interaction is indicated by a decrease in the FRET ratio.
-
Co-Immunoprecipitation (Co-IP) for Verification of SOD1-Derlin-1 Interaction
This protocol is used to confirm the interaction between SOD1 and Derlin-1 in a cellular context and to validate the effect of inhibitors.
-
Cell Lysis:
-
Culture HEK293T cells and transfect with plasmids expressing Flag-tagged SOD1G93A and HA-tagged Derlin-1.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add anti-Flag antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated Derlin-1 and with anti-Flag antibody to confirm the immunoprecipitation of SOD1G93A.
-
In Vivo Efficacy Study in SOD1-G93A Transgenic Mice
This protocol outlines a general procedure for evaluating the neuroprotective effects of a test compound in a widely used ALS mouse model.
-
Animal Husbandry and Treatment:
-
Use SOD1-G93A transgenic mice and their wild-type littermates as controls.
-
House the animals in a controlled environment with ad libitum access to food and water.
-
Begin treatment with the test compound (e.g., this compound) or vehicle at a presymptomatic age (e.g., 60 days). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or continuous infusion).
-
-
Monitoring Disease Progression:
-
Monitor the body weight of the mice weekly.
-
Assess motor function twice a week using tests such as the rotarod performance test and grip strength test.
-
Determine the onset of disease based on a defined criterion, such as a significant decline in motor performance or the appearance of hind limb paralysis.
-
-
Survival Analysis:
-
Monitor the mice daily for signs of end-stage disease, defined as the inability to right themselves within 30 seconds of being placed on their side.
-
Record the date of death or euthanasia at the end-stage of the disease to determine the lifespan.
-
-
Post-mortem Analysis:
-
At the end of the study, perfuse the mice and collect spinal cord and brain tissues.
-
Perform histological and immunohistochemical analyses to assess motor neuron survival, glial activation, and the presence of protein aggregates.
-
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for the identification and validation of SOD1-Derlin-1 inhibitors.
Caption: The SOD1-Derlin-1 signaling pathway in ALS.
Caption: Experimental workflow for inhibitor discovery.
References
- 1. assaygenie.com [assaygenie.com]
- 2. rehabpub.com [rehabpub.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt-pharma-america.com [mt-pharma-america.com]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal Procedures for SOD1-Derlin-1 inhibitor-1
Researchers, scientists, and drug development professionals handling SOD1-Derlin-1 inhibitor-1 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on its chemical properties and general laboratory waste guidelines is essential. The inhibitor's molecular formula, C19H12Br2N4OS, indicates the presence of bromine, classifying it as a halogenated organic compound. Therefore, it must be disposed of as hazardous chemical waste, with special attention to the segregation of halogenated materials.
Compound Data Summary
The following table summarizes key information for this compound, also known as compound 56-20.
| Property | Data |
| Molecular Formula | C19H12Br2N4OS |
| Primary Use | Research on amyotrophic lateral sclerosis (ALS) |
| Mechanism of Action | Inhibitor of SOD1-Derlin-1 interaction |
| Appearance | Solid powder |
| Common Solvent | Dimethyl sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Experimental Protocols: Disposal of this compound
The following step-by-step procedures provide guidance for the safe disposal of this compound in various forms. These protocols are based on general laboratory safety standards for handling halogenated organic compounds.
1. Disposal of Unused Solid (Powder) this compound:
-
Characterization as Hazardous Waste: Treat all unused, expired, or surplus solid this compound as hazardous chemical waste.
-
Packaging:
-
Ensure the compound remains in its original, clearly labeled container.
-
If the original container is compromised, transfer the powder to a new, clean, and compatible container suitable for solid hazardous waste.
-
The container must have a securely fitting cap to prevent spills.
-
-
Labeling:
-
Attach a hazardous waste tag to the container.
-
Clearly write the full chemical name ("this compound"), molecular formula, and approximate quantity.
-
Indicate that it is a "halogenated organic solid."
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) for hazardous waste.
-
Ensure the SAA is away from heat sources and incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of it through regular trash.
-
2. Disposal of this compound in DMSO Solution:
-
Waste Collection:
-
Segregation:
-
Collect all solutions containing this compound and DMSO separately from other waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste: Halogenated Organic Liquid."
-
List all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their estimated percentages.
-
Keep a running log of the contents as you add waste to the container.[3]
-
-
Storage:
-
Keep the waste container tightly sealed when not in use to prevent the evaporation of volatile components.
-
Store the container in the designated SAA, within secondary containment (such as a spill tray) to mitigate leaks.
-
-
Disposal:
-
Once the container is nearly full (do not overfill), arrange for its collection by your institution's EHS office.
-
Do not dispose of DMSO solutions down the drain.[4]
-
3. Disposal of Contaminated Labware:
-
Solid Waste (e.g., pipette tips, gloves, weigh boats):
-
Collect all disposable labware that has come into direct contact with this compound (in either solid or liquid form) in a designated hazardous waste bag or container.
-
Label the container as "Solid Waste Contaminated with Halogenated Organic Compound (this compound)."
-
Dispose of this container through your institution's hazardous waste program.
-
-
Empty Original Containers:
-
An empty container that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as halogenated liquid hazardous waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container as regular lab glass or plastic, in accordance with institutional policies.
-
Mandatory Visualizations
The following diagrams illustrate the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in the disposal process.
References
Essential Safety and Operational Guide for Handling SOD1-Derlin-1 Inhibitor-1
I. Compound Information and Storage
SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between the SOD1 protein and Derlin-1, which is a key mechanism in certain forms of amyotrophic lateral sclerosis (ALS)[1][2][3]. As a novel research chemical, its toxicological properties have not been fully elucidated. Therefore, it should be handled with care in a laboratory setting.
Storage and Stability:
| Condition | Duration |
| Powder (-20°C) | 3 years |
| Powder (4°C) | 2 years |
| In solvent (-80°C) | 6 months |
| In solvent (-20°C) | 1 month |
Data sourced from supplier information.[4][5]
II. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. However, the following minimum PPE is required at all times when working with this compound in a laboratory where chemical hazards are present[6][7][8].
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[6] For prolonged handling or when there is a higher risk of exposure, consider double-gloving.[6] Gloves should be changed immediately upon contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields | Required for all laboratory work to protect against flying particles.[6][7] |
| Chemical Splash Goggles | To be worn when there is a risk of splashes or when handling solutions of the compound. | |
| Face Shield | Should be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when preparing stock solutions or working with larger volumes.[9] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from spills.[7][9] Consider a flame-resistant lab coat if flammable solvents are being used. |
| General Attire | Long Pants and Closed-Toe Shoes | Full-length pants and shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills and physical hazards.[7][8] |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. However, if there is a risk of aerosolization or if working with a powder outside of a primary containment device (like a chemical fume hood), a risk assessment should be performed to determine the need for a respirator. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, from preparation to use.
1. Preparation and Weighing:
-
Location: All handling of the solid form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
PPE: Wear all prescribed PPE, including double gloves if deemed necessary by your risk assessment.
-
Procedure:
-
Carefully unseal the container.
-
Use a dedicated spatula to weigh the desired amount of the compound onto weighing paper or into a suitable container.
-
Avoid generating dust. If any powder is spilled, it should be cleaned up immediately following your laboratory's specific procedures for chemical spills.
-
Securely close the main container after weighing.
-
2. Solubilization:
-
Procedure:
-
Add the appropriate solvent to the weighed compound in a sealed container (e.g., a centrifuge tube).
-
Mix gently until the compound is fully dissolved. Sonication or gentle warming may be used to aid dissolution if necessary, but this should be done in a controlled manner to avoid aerosol generation.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
3. Use in Experiments:
-
All subsequent handling of the solubilized inhibitor should be performed with the same level of PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan. |
| Empty Containers | The original container of the compound, once empty, should be disposed of as hazardous waste. |
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. Buy this compound (EVT-283770) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. admin.biosschina.com [admin.biosschina.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
